Product packaging for N-(4-Bromo-2-nitrophenyl)acetamide(Cat. No.:CAS No. 881-50-5)

N-(4-Bromo-2-nitrophenyl)acetamide

Cat. No.: B182543
CAS No.: 881-50-5
M. Wt: 259.06 g/mol
InChI Key: GUBNCRISSRANNO-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrN2O3 and its molecular weight is 259.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O3 B182543 N-(4-Bromo-2-nitrophenyl)acetamide CAS No. 881-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBNCRISSRANNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236818
Record name 4'-Bromo-2'-nitroacetanilide
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Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881-50-5
Record name N-(4-Bromo-2-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4'-Bromo-2'-nitroacetanilide
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Record name 881-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142293
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Record name 4'-Bromo-2'-nitroacetanilide
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Foundational & Exploratory

An In-depth Technical Guide to N-(4-Bromo-2-nitrophenyl)acetamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromo-2-nitrophenyl)acetamide is a substituted acetanilide that serves as a crucial intermediate in organic synthesis. Its chemical structure, featuring a bromo, a nitro, and an acetamido group on a benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly benzimidazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and explores its potential applications as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known as 4'-Bromo-2'-nitroacetanilide, is a stable solid compound. Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 881-50-5[1]
Molecular Formula C₈H₇BrN₂O₃[1]
Molecular Weight 259.06 g/mol [1]
Appearance Light yellow to yellow or orange solid[2]
Melting Point 102-104 °C[3]
Boiling Point 416.8±35.0 °C (Predicted)[3]
Density 1.720±0.06 g/cm³ (Predicted)[3]
Solubility Insoluble in water, soluble in organic solvents like Dichloromethane.
InChI InChI=1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)[1]
SMILES CC(=O)NC1=C(C=C(C=C1)Br)--INVALID-LINK--[O-][1]

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the acetylation of 4-bromo-2-nitroaniline using acetic anhydride.

Materials and Reagents
  • 4-bromo-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure
  • In a suitable reaction vessel, dissolve 4-bromo-2-nitroaniline (1.0 equivalent) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.2 - 1.5 equivalents).

  • Heat the reaction mixture to approximately 95 °C and maintain this temperature with stirring for about 7.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Extract the aqueous mixture with dichloromethane three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The resulting solid, this compound, can be further purified by recrystallization if necessary. This procedure typically yields an orange solid with a high purity.

Applications in Drug Development: A Precursor to Bioactive Benzimidazoles

While this compound itself is not known to possess significant biological activity, it is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary utility lies in its role as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[4]

A key synthetic transformation involving this compound is its conversion to 6-bromo-substituted benzimidazole derivatives. A plausible synthetic pathway involves the following conceptual steps:

  • Deacetylation: Removal of the acetyl protecting group from the amine.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine, yielding a diamine intermediate.

  • Cyclization: Reaction of the resulting diamine with a suitable one-carbon synthon (e.g., phosgene or its equivalents) to form the benzimidazolone ring system.

This synthetic route highlights the importance of this compound as a starting material for accessing a specific class of substituted benzimidazoles that can be further elaborated to generate libraries of potential drug candidates.

G A This compound B 4-Bromo-2-nitroaniline A->B Deacetylation C 4-Bromo-1,2-phenylenediamine B->C Nitro Group Reduction D 6-Bromobenzimidazole Derivatives C->D Cyclization E Bioactive Drug Candidates (e.g., Antimicrobial, Anticancer) D->E Further Functionalization

Caption: A conceptual workflow illustrating the synthetic utility of this compound as a precursor for bioactive benzimidazole derivatives.

Potential Biological Targets of Downstream Benzimidazole Derivatives

Benzimidazole derivatives synthesized from precursors like this compound have been shown to interact with various biological targets, leading to their therapeutic effects. For instance, certain substituted benzimidazoles are known to act as inhibitors of specific enzymes or receptors. While a direct signaling pathway for this compound is not applicable, a logical relationship diagram can illustrate the connection from this starting material to a final bioactive compound and its potential mechanism of action.

G cluster_0 Chemical Synthesis cluster_1 Biological Activity A N-(4-Bromo-2-nitrophenyl) -acetamide B 6-Bromo-Substituted Benzimidazole A->B Multi-step Synthesis C Bioactive Benzimidazole Derivative B->C Pharmacological Screening D Target Protein (e.g., Kinase, Polymerase) C->D Inhibition E Cellular Process (e.g., Proliferation, Replication) D->E Regulation F Therapeutic Effect (e.g., Anticancer, Antiviral) E->F Modulation

Caption: A logical diagram showing the progression from this compound to a bioactive benzimidazole and its potential interaction with a biological target.

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. While it does not possess inherent biological activity, its utility as a precursor for the synthesis of diverse, biologically active heterocyclic compounds, particularly benzimidazoles, is well-established. This technical guide has provided essential information on its chemical properties, a reliable synthetic protocol, and a clear perspective on its application in the generation of novel therapeutic agents. Further research into the derivatization of this compound holds promise for the discovery of new and effective treatments for a range of diseases.

References

An In-depth Technical Guide to N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Bromo-2-nitrophenyl)acetamide, a chemical compound of interest in synthetic organic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for the scientific community.

Chemical Identity and Nomenclature

The internationally recognized IUPAC name for this compound is This compound [1]. It is classified as an acetamide derivative of 4-bromo-2-nitroaniline.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 881-50-5[1][2][3][4][5]
Molecular Formula C8H7BrN2O3[1][2][3][4][5]
Molecular Weight 259.06 g/mol [1][2][3]
Synonyms 4'-Bromo-2'-nitroacetanilide, 4-Bromo-2-nitroacetanilide, N-Acetyl 4-bromo-2-nitroaniline[1][2][3][6]
InChIKey GUBNCRISSRANNO-UHFFFAOYSA-N[1][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data

PropertyValue
Appearance Light yellow to yellow solid[3]
Melting Point 102-104 °C[3]
Boiling Point 416.8 °C at 760 mmHg (Predicted)[2][3]
Density 1.720 g/cm³ (Predicted)[3]
pKa 12.96 (Predicted)[3]
LogP 1.8[1]

Synthesis and Experimental Protocols

This compound is typically synthesized via the acetylation of 4-bromo-2-nitroaniline. The following protocols provide detailed methodologies for its preparation.

Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid

This is a common and high-yield method for the synthesis of this compound.

  • Reactants:

    • 4-Bromo-2-nitroaniline (1.0 equivalent)

    • Acetic anhydride (1.6 equivalents)

    • Acetic acid (as solvent)

  • Procedure:

    • Dissolve 4-bromo-2-nitroaniline (e.g., 30.3 g, 138 mmol) in acetic acid (e.g., 240 mL).[3][7]

    • Add acetic anhydride (e.g., 22.44 g, 220.2 mmol) to the solution.[3][7]

    • Heat the reaction mixture to 95 °C and maintain this temperature for 7.5 hours.[3][7]

    • After the reaction is complete, cool the solution to room temperature.[3][7]

    • Pour the cooled reaction mixture into ice water (e.g., 600 mL) to precipitate the product.[3][7]

    • Extract the product with dichloromethane (e.g., 3 x 90 mL).[3][7]

    • Combine the organic phases and dry over anhydrous sodium sulfate.[3][7]

    • Concentrate the organic phase under reduced pressure to obtain this compound as an orange solid. This method reports a yield of 99.1%.[3][7]

Protocol 2: Nitration of 4-Bromoacetanilide

An alternative synthesis involves the nitration of 4-bromoacetanilide.

  • Reactants:

    • 4-Bromoaniline

    • Acetic anhydride

    • Nitric acid

  • Procedure:

    • Mix 4-bromoaniline (e.g., 51.6 g) with acetic anhydride (e.g., 210 mL) under vigorous stirring to form 4-bromoacetanilide in situ.[6]

    • Raise the temperature to 65 °C over 10 minutes, then allow it to cool to room temperature over one hour.[6]

    • Use an ice bath to maintain the temperature between 15-20 °C.[6]

    • Add nitric acid (density 1.42, e.g., 30 mL) dropwise over one hour.[6]

    • Isolate the resulting yellow 4-bromo-2-nitroacetanilide by pouring the reaction solution into ice water and filtering the precipitate.[6]

Logical Relationship of Compound Classification

Classification of this compound A Organic Compounds B Benzenoids A->B E Amides A->E C Nitrobenzenes B->C D Organobromine Compounds B->D G This compound C->G D->G F Acetamides E->F F->G

Caption: Hierarchical classification of this compound.

Synthesis Workflow Diagram

Synthesis of this compound cluster_reactants Reactants cluster_process Process Reactant1 4-Bromo-2-nitroaniline Mix 1. Mix and Dissolve Reactant1->Mix Reactant2 Acetic Anhydride Reactant2->Mix Solvent Acetic Acid (Solvent) Solvent->Mix Heat 2. Heat to 95°C for 7.5h Mix->Heat Cool 3. Cool to Room Temperature Heat->Cool Precipitate 4. Precipitate in Ice Water Cool->Precipitate Extract 5. Extract with Dichloromethane Precipitate->Extract Dry 6. Dry with Na2SO4 Extract->Dry Concentrate 7. Concentrate Dry->Concentrate Product This compound Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its structural analogs are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Anticancer Drug Analogs: This compound serves as a building block in the synthesis of libraries of potential anticancer agents. Its reactive sites allow for further chemical modifications to generate diverse molecular structures for screening.

  • Antidiabetic Agents: While not directly studied, related acetamide derivatives have been investigated as potential antidiabetic agents. For example, a study on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1][7]thiazin-2-yl)-N-(2-bromophenyl) acetamide showed inhibitory activity against α-glucosidase and α-amylase, suggesting the therapeutic potential of this class of compounds[8].

  • Antibacterial Agents: The core structure is related to other compounds with demonstrated biological activity. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and shown to have antibacterial activity against extensively drug-resistant S. Typhi[9]. This suggests that the bromo-nitrophenyl-acetamide scaffold could be a starting point for developing new antimicrobial agents.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides reference IR spectra for 4'-Bromo-2'-nitroacetanilide[4].

  • Mass Spectrometry (MS): Mass spectral data (electron ionization) is also available through the NIST database, which is essential for confirming the molecular weight and fragmentation pattern of the compound[10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data has been recorded and is available in public databases, aiding in the structural elucidation of the molecule[1].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Hazard Statements:

    • H302: Harmful if swallowed[1][2].

    • H317: May cause an allergic skin reaction[1].

  • Precautionary Statements: Standard precautions for handling harmful chemicals should be observed, including wearing appropriate personal protective equipment (PPE), avoiding inhalation and contact with skin and eyes, and ensuring adequate ventilation[2][3].

This guide provides a foundational understanding of this compound for researchers and professionals. The detailed protocols and compiled data facilitate its synthesis, characterization, and exploration in various research and development endeavors.

References

An In-depth Technical Guide to Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The provided CAS number 881-50-5 corresponds to 4'-Bromo-2'-nitroacetanilide, a chemical intermediate. The detailed requirements of this request for information on signaling pathways and extensive experimental data strongly suggest an interest in a well-studied active pharmaceutical ingredient. Based on this, the following technical guide focuses on Sulfamethoxazole , a widely researched and clinically significant sulfonamide antibiotic, which aligns with the depth and nature of the user's query.

Chemical Information and Physical Properties

Sulfamethoxazole is a synthetic antimicrobial agent belonging to the sulfonamide class.[1] It is structurally similar to para-aminobenzoic acid (PABA).[2]

PropertyValueReference
IUPAC Name 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide[3]
CAS Number 723-46-6
Molecular Formula C10H11N3O3S[3]
Molecular Weight 253.28 g/mol [4]
Melting Point 167 °C
Water Solubility Limited[]
pKa 5.7
LogP 0.89

Mechanism of Action and Signaling Pathway

Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase (DHPS).[6] This inhibition blocks the bacterial folic acid synthesis pathway, which is essential for the production of nucleic acids and proteins necessary for bacterial growth and replication.[1][2] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2]

Sulfamethoxazole is often administered in combination with trimethoprim, which inhibits a subsequent step in the folic acid pathway, specifically the enzyme dihydrofolate reductase (DHFR).[1][6] This sequential blockade results in a synergistic bactericidal effect and helps to slow the development of bacterial resistance.[7]

Sulfamethoxazole Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Diphosphate Dihydropteroate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine Precursor for Bacterial_Growth Bacterial Growth Purines_Thymidine->Bacterial_Growth Essential for Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits DHPS->Dihydrofolic_Acid Synthesis DHFR->Tetrahydrofolic_Acid Reduction

Sulfamethoxazole and Trimethoprim inhibit the bacterial folic acid synthesis pathway.

Pharmacokinetic Properties

Sulfamethoxazole is rapidly and well-absorbed following oral administration.[2] It is widely distributed throughout the body tissues.[2]

ParameterValueReference
Bioavailability 85-90%[7]
Time to Peak Plasma Concentration (Tmax) 1-4 hours[2][7]
Plasma Protein Binding ~70% (primarily to albumin)[2][7]
Volume of Distribution 13 L[7]
Metabolism Primarily hepatic, via N-acetylation (by NAT enzymes) and oxidation (by CYP2C9).[2][7]
Elimination Half-life 10 hours[2][7]
Excretion Primarily renal, via glomerular filtration and tubular secretion.[2][7]

Experimental Protocols

In Vitro Dissolution Study of Sulfamethoxazole Oral Suspensions

This protocol is adapted from a study evaluating the in vivo performance of sulfamethoxazole and trimethoprim from oral suspensions using in vitro release data.[8]

Objective: To determine the in vitro dissolution profile of Sulfamethoxazole from a pediatric oral suspension.

Materials:

  • Sulfamethoxazole/Trimethoprim oral suspension (e.g., Bactrim® 200-40 mg/5 ml)[8]

  • Mini paddle apparatus (USP Apparatus 2)[8]

  • Dissolution media:

    • 0.1 N HCl (pH 1.2)[8]

    • Acetate buffer (pH 4.5)[8]

    • Phosphate buffer (pH 6.8)[8]

  • UV-Vis Spectrophotometer

  • Syringes and filters (0.45 µm)

Methodology:

  • Media Preparation: Prepare 200 mL of each dissolution medium.[8]

  • Apparatus Setup: Set up the mini paddle apparatus with a paddle speed of 100 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[8]

  • Sample Introduction: Introduce a known volume of the oral suspension into the dissolution vessel containing the pre-warmed medium.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.

  • Sample Processing: Immediately filter the withdrawn sample through a 0.45 µm filter.

  • Volume Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Quantification: Analyze the concentration of Sulfamethoxazole in the filtered samples using a validated UV derivative spectrophotometric method.[8]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Experimental_Workflow Start Start Media_Prep Prepare Dissolution Media (pH 1.2, 4.5, 6.8) Start->Media_Prep Apparatus_Setup Set up Mini Paddle Apparatus (100 rpm, 37°C) Media_Prep->Apparatus_Setup Sample_Intro Introduce Oral Suspension Apparatus_Setup->Sample_Intro Sampling Withdraw Aliquots at Time Intervals Sample_Intro->Sampling Filtering Filter Samples (0.45 µm) Sampling->Filtering Analysis Analyze by UV-Vis Spectrophotometry Filtering->Analysis Data_Analysis Calculate and Plot Dissolution Profile Analysis->Data_Analysis End End Data_Analysis->End

Workflow for the in vitro dissolution study of Sulfamethoxazole oral suspension.

Clinical Use and Significance

Sulfamethoxazole, typically in combination with trimethoprim (co-trimoxazole), is used to treat a variety of bacterial infections.[7] These include:

  • Urinary tract infections[9]

  • Acute otitis media in children[9]

  • Acute exacerbations of chronic bronchitis[9]

  • Shigellosis[9]

  • Pneumocystis jirovecii pneumonia (PCP) for both treatment and prophylaxis[9]

  • Traveler's diarrhea[9]

The synergistic action of the combination is crucial for its broad spectrum of activity and in delaying the emergence of resistant bacterial strains.[7] However, the development of resistance is an ongoing concern, and its use should be guided by susceptibility testing whenever possible.[6] Clinicians should also be aware of potential adverse effects, including hypersensitivity reactions and the potential for folate deficiency with long-term use.[7]

References

An In-depth Technical Guide to N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of N-(4-Bromo-2-nitrophenyl)acetamide, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Properties

This compound is a substituted acetanilide derivative. The presence of bromo and nitro functional groups on the phenyl ring makes it a versatile precursor for further chemical modifications.

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₇BrN₂O₃[1][2][3]
Molecular Weight259.06 g/mol [2][4]
CAS Number881-50-5[1][2][3]

Structural Elucidation

The molecular structure of this compound consists of a central phenyl ring substituted with a bromo group at the 4-position, a nitro group at the 2-position, and an acetamide group at the 1-position.

cluster_molecule This compound phenyl Phenyl Ring bromo Bromo Group (at C4) phenyl->bromo para nitro Nitro Group (at C2) phenyl->nitro ortho acetamide Acetamide Group (at C1) phenyl->acetamide

Caption: Logical relationship of functional groups.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of this compound.

This protocol describes the acetylation of 4-bromo-2-nitroaniline.

Materials:

  • 4-bromo-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Dissolve 1.0 equivalent of 4-bromo-2-nitroaniline in a minimal amount of glacial acetic acid in a round-bottom flask with gentle warming.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetic anhydride to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product under vacuum.

The identity and purity of the synthesized compound should be confirmed through various analytical techniques.

start Synthesized Product purification Recrystallization start->purification structural_analysis Structural Analysis purification->structural_analysis purity_assessment Purity Assessment purification->purity_assessment nmr ¹H NMR & ¹³C NMR structural_analysis->nmr ms Mass Spectrometry (MS) structural_analysis->ms hplc HPLC Analysis purity_assessment->hplc final_product Characterized Compound

Caption: Experimental workflow for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons, the methyl protons of the acetamide group, and the amide proton.

    • ¹³C NMR: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent. The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS):

    • Utilize a technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to determine the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using a reverse-phase HPLC method. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid. The purity is determined by the peak area percentage of the main product peak.

References

Synonyms for 4'-Bromo-2'-nitroacetanilide.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4'-Bromo-2'-nitroacetanilide and Its Synonyms

For professionals in research, chemical synthesis, and drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of 4'-Bromo-2'-nitroacetanilide, focusing on its various synonyms, chemical identifiers, physical properties, and relevant experimental protocols.

Nomenclature and Synonyms

4'-Bromo-2'-nitroacetanilide is known by a variety of names in chemical literature and databases. Understanding these synonyms is crucial for exhaustive literature searches and accurate procurement. The primary name and its most common synonyms are listed below.

A comprehensive list of alternative names and identifiers includes:

  • N-(4-Bromo-2-nitrophenyl)acetamide[1][2][3]

  • Acetamide, N-(4-bromo-2-nitrophenyl)-[1][2][3][4]

  • 4-Bromo-2-nitroacetanilide[4]

  • 2-acetamido-5-bromonitrobenzene[5][6]

  • N-Acetyl 4-bromo-2-nitroaniline[2][7]

  • N-(2-Nitro-4-bromophenyl)acetamide[3][6]

  • 4-Brom-2-nitro-acetanilid[5][6]

  • 2-Nitro-4-bromacetanilid[2][7]

  • NSC 142293[6][7]

Chemical and Physical Data

The fundamental physicochemical properties of 4'-Bromo-2'-nitroacetanilide are summarized in the tables below, providing a clear reference for experimental design and safety considerations.

Table 1: Chemical Identifiers
IdentifierValueReference
CAS Number881-50-5[1][2][4][5]
Molecular FormulaC₈H₇BrN₂O₃[1][2][4][5]
Molecular Weight259.06 g/mol [3][8]
IUPAC InChIInChI=1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)[2][4][6]
IUPAC InChIKeyGUBNCRISSRANNO-UHFFFAOYSA-N[1][2][4]
PubChem CID136690[5][6]
EINECS618-120-2[5][6]
Table 2: Physicochemical Properties
PropertyValueReference
Melting Point102-104°C[3][5]
Boiling Point416.8°C at 760 mmHg[5][9]
Density1.72 g/cm³[5][9]
pKa12.96 ± 0.70 (Predicted)[3][6]
LogP1.8 - 2.91[1][5][8]
AppearanceLight yellow to yellow or orange solid[3][10]
Flash Point205.9°C[5][9]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. Below are synthesis and analysis protocols associated with 4'-Bromo-2'-nitroacetanilide.

Synthesis of 4'-Bromo-2'-nitroacetanilide from 4-Bromo-2-nitroaniline

This procedure details the acetylation of 4-bromo-2-nitroaniline to yield the target compound.

Materials:

  • 4-Bromo-2-nitroaniline (30.3 g, 138 mmol)[3][10]

  • Acetic acid (240 mL)[3][10]

  • Acetic anhydride (22.44 g, 220.2 mmol)[3][10]

  • Dichloromethane[3][10]

  • Anhydrous sodium sulfate[3][10]

  • Ice water[3][10]

Procedure:

  • Dissolve 4-bromo-2-nitroaniline in acetic acid in a suitable reaction vessel.[3][10]

  • Add acetic anhydride to the solution.[3][10]

  • Heat the reaction mixture to 95°C and maintain this temperature for 7.5 hours.[3][10]

  • After the reaction is complete, cool the solution to room temperature.[3][10]

  • Slowly pour the cooled reaction mixture into 600 mL of ice water.[3][10]

  • Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 90 mL).[3][10]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[3][10]

  • Concentrate the organic phase under reduced pressure to obtain this compound as an orange solid. The reported yield is approximately 99.1%.[3][10]

Synthesis of 4'-Bromo-2'-nitroacetanilide from 4-Bromoaniline

This alternative method involves the acetylation of 4-bromoaniline followed by nitration.

Materials:

  • 4-Bromoaniline (51.6 g)[7]

  • Acetic anhydride (210 mL)[7]

  • Nitric acid (d=1.42, 30 mL)[7]

  • Ice water[7]

Procedure:

  • Mix 4-bromoaniline and acetic anhydride with strong agitation.[7]

  • Raise the temperature to 65°C over 10 minutes, then allow it to cool to room temperature over one hour.[7]

  • Use an ice bath to maintain the temperature between 15-20°C.[7]

  • Add nitric acid dropwise over one hour.[7]

  • Isolate the resulting yellow 4-bromo-2-nitroacetanilide by pouring the reaction solution into ice water and filtering the precipitate.[7]

High-Performance Liquid Chromatography (HPLC) Analysis

4'-Bromo-2'-nitroacetanilide can be analyzed using a reverse-phase (RP) HPLC method.[1]

Methodology:

  • Column: Newcrom R1[1]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[1]

  • Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies.[1]

Applications

The primary use of 4'-Bromo-2'-nitroacetanilide is as an intermediate in organic synthesis and for research and development purposes.[11] It serves as a building block for more complex molecules, including analogs of anticancer drugs.[12]

Logical Relationships Diagram

The following diagram illustrates the network of identifiers and synonyms for 4'-Bromo-2'-nitroacetanilide.

Synonyms_Diagram cluster_synonyms Synonyms cluster_identifiers Identifiers This compound This compound Acetamide, N-(4-bromo-2-nitrophenyl)- Acetamide, N-(4-bromo-2-nitrophenyl)- 4-Bromo-2-nitroacetanilide 4-Bromo-2-nitroacetanilide N-Acetyl 4-bromo-2-nitroaniline N-Acetyl 4-bromo-2-nitroaniline CAS: 881-50-5 CAS: 881-50-5 Formula: C8H7BrN2O3 Formula: C8H7BrN2O3 PubChem: 136690 PubChem: 136690 4'-Bromo-2'-nitroacetanilide 4'-Bromo-2'-nitroacetanilide 4'-Bromo-2'-nitroacetanilide->Acetamide, N-(4-bromo-2-nitrophenyl)- is synonymous with 4'-Bromo-2'-nitroacetanilide->4-Bromo-2-nitroacetanilide is synonymous with 4'-Bromo-2'-nitroacetanilide->N-Acetyl 4-bromo-2-nitroaniline is synonymous with 4'-Bromo-2'-nitroacetanilide->CAS: 881-50-5 identified by 4'-Bromo-2'-nitroacetanilide->Formula: C8H7BrN2O3 identified by 4'-Bromo-2'-nitroacetanilide->PubChem: 136690 identified by

Caption: Interrelationship of names and identifiers for 4'-Bromo-2'-nitroacetanilide.

References

An In-depth Technical Guide to Nitroacetanilide Compounds: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and properties of nitroacetanilide compounds. Nitroacetanilides are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyes. This document details the historical context of their discovery, provides structured data on their physicochemical properties, and outlines detailed experimental protocols for their synthesis and characterization.

Discovery and Historical Context

The history of nitroacetanilide is intrinsically linked to the development of electrophilic aromatic substitution reactions in the 19th century. The nitration of aromatic compounds, a cornerstone of organic synthesis, paved the way for the creation of a vast array of novel molecules.

The synthesis of nitroacetanilide is a classic example of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on an aromatic ring. The foundational work on nitration and other electrophilic aromatic substitutions, such as the Friedel-Crafts reactions discovered in 1877 by Charles Friedel and James Crafts, provided the chemical framework necessary for the synthesis of substituted aromatic compounds like nitroacetanilide.[1][2] The ability to introduce a nitro group onto the acetanilide backbone opened up new avenues for the synthesis of dyes and pharmaceuticals, driving further research into the regioselectivity and reaction mechanisms of these transformations.

Physicochemical Properties of Nitroacetanilide Isomers

Nitroacetanilide exists in three isomeric forms: ortho (o-), meta (m-), and para (p-). The position of the nitro group on the aromatic ring significantly influences the physical and chemical properties of each isomer. The following table summarizes key quantitative data for easy comparison.

Propertyo-Nitroacetanilidem-Nitroacetanilidep-Nitroacetanilide
Molecular Formula C₈H₈N₂O₃C₈H₈N₂O₃C₈H₈N₂O₃
Molecular Weight 180.16 g/mol 180.16 g/mol 180.16 g/mol [1][3]
Melting Point 93-94 °C[4]151-158 °C[4][5][6][7]214-217 °C[3][4]
Boiling Point 100 °C @ 0.133 kPa[8]100 °C @ 9.84 x 10⁻⁴ kPa[5]408.9 °C (decomposes)[9]
Density 1.42 g/cm³[4]1.340 g/cm³[5]1.34 g/cm³[9]
Appearance Yellow leaflets[4]Leaflets, white needle crystals[4][5]Prisms, white-green or brown solid[4][9]
Solubility in Water Moderately soluble in cold water, freely soluble in boiling water.[4]Sparingly soluble in hot water.[4]Almost insoluble in cold water, soluble in hot water.[4][10]
Solubility in Organic Solvents Soluble in chloroform, alcohol, and ether.[4]Freely soluble in chloroform and nitrobenzene; practically insoluble in ether.[4]Soluble in alcohol and ether.[4][10]

Synthesis of Nitroacetanilide Isomers

The primary method for synthesizing nitroacetanilide is the nitration of acetanilide. This reaction typically yields a mixture of the ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position. The meta isomer is synthesized through a different route, typically by the acetylation of m-nitroaniline.

Synthesis of p-Nitroacetanilide and o-Nitroacetanilide

The nitration of acetanilide is a standard laboratory procedure that serves as an excellent example of electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group.

The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which then acts as the electrophile.

EAS_Mechanism Electrophilic Aromatic Substitution: Nitration of Acetanilide cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ H2O H₂O HNO3->H2O + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2O->NO2+ - H₃O⁺ Acetanilide Acetanilide SigmaComplex Sigma Complex (Resonance Stabilized) Acetanilide->SigmaComplex + NO₂⁺ Product o/p-Nitroacetanilide SigmaComplex->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Substitution for the Nitration of Acetanilide.

This protocol is adapted from established laboratory procedures.[11][12][13]

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ethanol

  • Ice

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while stirring.

  • In a separate container, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • The crude product is a mixture of o- and p-nitroacetanilide. Recrystallize the solid from ethanol. The p-nitroacetanilide, being less soluble, will crystallize out upon cooling, while the more soluble o-nitroacetanilide will remain in the mother liquor.[12]

  • Collect the crystals of p-nitroacetanilide by filtration and dry them.

Synthesis of m-Nitroacetanilide

The synthesis of m-nitroacetanilide is achieved by the acetylation of m-nitroaniline. The amino group is a meta-director, but direct nitration of aniline can lead to oxidation. Therefore, protecting the amino group via acetylation is a common strategy. However, to obtain the pure meta isomer, it is more straightforward to start with m-nitroaniline.

Acetylation_Workflow Workflow for the Synthesis of m-Nitroacetanilide Start m-Nitroaniline Step1 Dissolve in Acetic Acid Start->Step1 Step2 Add Acetic Anhydride Step1->Step2 Step3 Heat the reaction mixture Step2->Step3 Step4 Cool and precipitate the product Step3->Step4 Step5 Filter and wash the crude product Step4->Step5 Step6 Recrystallize from ethanol Step5->Step6 End Pure m-Nitroacetanilide Step6->End

Caption: Experimental workflow for the synthesis of m-nitroacetanilide from m-nitroaniline.

This protocol is based on the general procedure for the acetylation of anilines.[14][15]

Materials:

  • m-Nitroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate (optional, as a catalyst)

  • Ethanol

Procedure:

  • Dissolve m-nitroaniline in glacial acetic acid in a round-bottom flask.

  • Add acetic anhydride to the solution. A catalytic amount of sodium acetate can also be added.

  • Heat the reaction mixture under reflux for a specified period.

  • After cooling, pour the reaction mixture into cold water to precipitate the crude m-nitroacetanilide.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain pure m-nitroacetanilide.

Characterization of Nitroacetanilide Isomers

The synthesized nitroacetanilide isomers can be characterized using a variety of analytical techniques to confirm their identity and purity.

Melting Point Analysis: The melting point is a crucial physical property for the initial identification and purity assessment of the isomers. Each isomer has a distinct melting point range, as detailed in the table above. A sharp melting point close to the literature value indicates a high degree of purity.[16]

Spectroscopic Methods:

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for nitroacetanilides include the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The chemical shifts and splitting patterns of the aromatic protons are particularly useful for distinguishing between the ortho, meta, and para isomers.[19][20]

Chromatographic Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to assess the purity of the product. The different isomers will have different Rf values.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate the isomers and to determine their molecular weight and fragmentation patterns, further confirming their identity.[16]

Applications in Research and Drug Development

Nitroacetanilide compounds, particularly p-nitroacetanilide, are valuable precursors in the synthesis of various organic compounds. They are widely used as intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.[1][21] For instance, p-nitroacetanilide can be hydrolyzed to p-nitroaniline, a key component in the synthesis of azo dyes and the analgesic drug paracetamol (acetaminophen).[1][22] The study of the reactivity and properties of nitroacetanilide isomers continues to be relevant in the fields of medicinal chemistry and materials science.

References

The Pivotal Role of N-(4-Bromo-2-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – N-(4-Bromo-2-nitrophenyl)acetamide, a key chemical intermediate, is gaining significant attention among researchers and scientists in the field of drug development and fine chemical synthesis. This technical guide provides an in-depth overview of its synthesis, properties, and its crucial role as a precursor to biologically active molecules, particularly substituted benzimidazoles.

Chemical Properties and Synthesis

This compound is a stable, solid compound with the chemical formula C₈H₇BrN₂O₃.[1] Its chemical structure, characterized by a bromo and a nitro group on the phenyl ring, makes it a versatile building block in organic synthesis.

The primary and most efficient method for the synthesis of this compound involves the acetylation of 4-bromo-2-nitroaniline with acetic anhydride. This reaction typically proceeds with high yields.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₈H₇BrN₂O₃[1]
Molecular Weight 259.06 g/mol [1]
Appearance Light yellow to yellow solid
Melting Point 102-104 °C
CAS Number 881-50-5[1]
Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Dichloromethane

  • Ice

Procedure:

  • Dissolve 4-bromo-2-nitroaniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture, for example, to 95°C for several hours.

  • Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid product by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Role as a Key Intermediate in Benzimidazole Synthesis

A primary application of this compound is its use as a precursor for the synthesis of 6-bromo-2-substituted-1H-benzimidazoles. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.[2][3] The synthesis involves a two-step process: reduction of the nitro group followed by cyclization.

Experimental Workflow: From this compound to 6-Bromo-2-substituted-1H-benzimidazole

G start This compound step1 Reduction of Nitro Group (e.g., with SnCl2/HCl or H2/Pd-C) start->step1 intermediate N-(2-Amino-4-bromophenyl)acetamide step1->intermediate step2 Cyclization with an Aldehyde (Phillips-Ladenburg Synthesis) intermediate->step2 product 6-Bromo-2-substituted-1H-benzimidazole step2->product

Caption: Synthetic pathway from this compound to 6-Bromo-2-substituted-1H-benzimidazoles.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-1H-benzimidazole

Step 1: Reduction of this compound

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend this compound in ethanol.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise while stirring.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the crude diamine.

  • Extract the product, N-(2-amino-4-bromophenyl)acetamide, with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Cyclization to form 6-Bromo-2-methyl-1H-benzimidazole

Materials:

  • N-(2-Amino-4-bromophenyl)acetamide (from Step 1)

  • Acetic acid

  • Hydrochloric acid (4N)

Procedure:

  • Reflux the N-(2-amino-4-bromophenyl)acetamide obtained from the previous step in 4N hydrochloric acid. The acetyl group will cyclize with the adjacent amino group.

  • After completion of the reaction, cool the mixture.

  • Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole derivative.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Biological Significance of Derived Benzimidazoles

The 6-bromo-2-substituted-benzimidazoles synthesized from this compound exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug discovery programs.

Table 2: Reported Biological Activities of 6-Bromo-2-substituted-benzimidazoles
Biological ActivityDescriptionReference
Immunomodulatory Can act as both immunosuppressors and immunostimulators, affecting macrophages and T-lymphocytes.[2][3]
Anticancer Show cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia.[2][3]
Anti-inflammatory Inhibit the production of nitric oxide (NO), a key mediator in inflammation.[2][3]
Antioxidant Exhibit radical scavenging activity.[2][3]
Potential Signaling Pathways

The diverse biological activities of these benzimidazole derivatives suggest their interaction with multiple cellular signaling pathways. For instance, their anti-inflammatory effects, characterized by the inhibition of nitric oxide production, likely involve the modulation of the NF-κB signaling pathway, which is a critical regulator of inflammatory responses. Their cytotoxic effects on cancer cells may be mediated through the induction of apoptosis, potentially involving pathways regulated by Bcl-2 family proteins and caspases.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Biological Response LPS LPS NFkB NF-κB Pathway LPS->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Benzimidazole 6-Bromo-2-substituted -benzimidazole Benzimidazole->NFkB Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by 6-bromo-2-substituted-benzimidazoles.

Conclusion

This compound serves as a vital and versatile intermediate in organic synthesis, particularly for the generation of a library of biologically active 6-bromo-2-substituted-benzimidazoles. The straightforward synthesis of the intermediate and its efficient conversion to valuable heterocyclic compounds underscore its importance in the fields of medicinal chemistry and drug development. Further exploration of the pharmacological profiles of its derivatives is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to Substituted Acetanilide Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetanilide, a simple N-phenylacetamide, was one of the earliest synthetic analgesics and antipyretics, first introduced into medicine in 1886.[1][2] While its own use was curtailed due to toxicity, its discovery spurred the development of a vast and diverse class of molecules: the substituted acetanilide derivatives.[3][4] These compounds, characterized by an acetamido group attached to a variously substituted phenyl ring, have become a cornerstone of medicinal chemistry. Researchers have successfully modified the basic acetanilide scaffold to produce compounds with a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][5] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and key experimental protocols related to substituted acetanilide derivatives, with a focus on their application in modern research and drug development.

Synthesis and Characterization of Substituted Acetanilide Derivatives

The synthesis of substituted acetanilide derivatives is a cornerstone of organic and medicinal chemistry, with several well-established methods available. The most common approach involves the acylation of a substituted aniline.

General Synthesis Protocol: Acetylation of Substituted Anilines

A prevalent and straightforward method for synthesizing substituted acetanilide derivatives is the acetylation of the corresponding substituted aniline using acetic anhydride.[3][6][7]

Materials:

  • Substituted aniline

  • Acetic anhydride

  • Glacial acetic acid or a catalyst such as concentrated hydrochloric acid or zinc powder[3][6]

  • Sodium acetate (in some procedures)

  • Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders)

  • Heating apparatus (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, vacuum flask)

Procedure:

  • Dissolution: The substituted aniline is dissolved in a suitable solvent. For instance, aniline can be dissolved in water with the aid of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble.[3] Alternatively, glacial acetic acid can be used as the solvent.[6]

  • Acetylation: Acetic anhydride is added to the solution of the substituted aniline. The reaction is often performed with stirring. In some protocols, a solution of sodium acetate in water is added immediately after the acetic anhydride to neutralize the formed acid and promote the precipitation of the product.[3]

  • Precipitation and Isolation: The reaction mixture is cooled, often in an ice bath, to induce the precipitation of the crude substituted acetanilide. The solid product is then collected by vacuum filtration and washed with cold water to remove impurities.[3][7]

  • Purification: The crude product is purified by recrystallization, typically from a hot solvent such as ethanol or a water-ethanol mixture.[6]

  • Characterization: The structure and purity of the synthesized derivative are confirmed using various spectroscopic techniques, including:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching of the amide.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8][9]

A general workflow for the synthesis and characterization of substituted acetanilide derivatives is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Substituted Aniline + Acetic Anhydride reaction Acetylation Reaction (Solvent/Catalyst) start->reaction precipitation Precipitation of Crude Product reaction->precipitation filtration Vacuum Filtration & Washing precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol/Water) filtration->recrystallization drying Drying of Pure Crystals recrystallization->drying ir IR Spectroscopy drying->ir nmr NMR Spectroscopy (¹H, ¹³C) drying->nmr ms Mass Spectrometry drying->ms

Caption: General workflow for the synthesis and characterization of substituted acetanilides.

Key Biological Activities and Mechanisms of Action

Substituted acetanilides exhibit a broad spectrum of biological activities, which are largely dependent on the nature and position of the substituents on the phenyl ring. Two of the most extensively researched areas are their roles as anti-inflammatory/analgesic agents and as anticancer therapeutics.

Anti-inflammatory and Analgesic Activity: COX Inhibition

Many substituted acetanilide derivatives exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[11] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain with fewer gastrointestinal side effects associated with non-selective COX inhibitors.[10][12]

The signaling pathway involving COX-2 in inflammation is illustrated below.

G inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A₂ inflammatory_stimuli->pla2 cell_membrane Cell Membrane Phospholipids cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE₂) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation acetanilide_derivative Substituted Acetanilide Derivative (COX-2 Inhibitor) acetanilide_derivative->cox2 Inhibition

Caption: The COX-2 signaling pathway in inflammation and its inhibition by substituted acetanilides.

Anticancer Activity: EGFR Kinase Inhibition

Certain substituted acetanilide derivatives have been developed as potent anticancer agents, particularly for the treatment of non-small cell lung cancer (NSCLC).[13] A key target in NSCLC is the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase.[14] Mutations in the EGFR gene can lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation, survival, and metastasis.[14][15] Acetanilide-based derivatives have been designed to act as EGFR tyrosine kinase inhibitors (TKIs), blocking the ATP-binding site of the receptor and thereby inhibiting its activity.[16]

The EGFR signaling pathway and its role in NSCLC are depicted in the following diagram.

G egf EGF Ligand egfr EGFR (Tyrosine Kinase) egf->egfr pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Metastasis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation acetanilide_t_k_i Substituted Acetanilide (EGFR-TKI) acetanilide_t_k_i->egfr Inhibition

Caption: The EGFR signaling pathway in NSCLC and its inhibition by acetanilide-based TKIs.

Quantitative Data on Substituted Acetanilide Derivatives

The biological activity of substituted acetanilide derivatives is quantified using various in vitro and in vivo assays. The data is typically presented as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), or binding affinity (Kᵢ or Kₐ). Below are tables summarizing representative quantitative data for different classes of substituted acetanilides.

Table 1: Anti-inflammatory Activity of Substituted Acetanilide Derivatives as COX-2 Inhibitors

Compound IDSubstitution PatternBinding Energy (Kcal/Mol)IC₅₀ (µM) vs. COX-2Reference
C52-phenoxy-N-(o-tolyl)acetamide--[9]
C6Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate--[9]
IndomethacinStandard--[9]
Diclofenac SodiumStandard--[9]

Note: Specific binding energy and IC₅₀ values from the reference were not available in the provided snippets, but the study indicates that compounds C5 and C6 showed promising activity.[9]

Table 2: Anticancer Activity of Hydantoin Acetanilide Derivatives in NSCLC Cell Lines

Compound IDSubstitution on Acetanilide RingA549 (EGFR WT) IC₅₀ (µM)H1975 (EGFR L858R/T790M) IC₅₀ (µM)PC9 (EGFR L858R) IC₅₀ (µM)
5a 4-fluoro---
5b 4-chloro---
5e 3-chloro---
5f 3-bromo---
5i 3-methyl---
5n 3-methoxy---
Erlotinib Reference Drug---

Note: The referenced study reports that compounds 5a, 5b, 5e, 5f, 5i, and 5n were the most potent, with average IC₅₀ values ranging from 2.57 to 9.29 µM across the cell lines. Specific values for each compound and cell line were not detailed in the available text.

Table 3: Antimicrobial Activity of Substituted Anilides

Compound IDSubstitution PatternpMIC vs. B. subtilispMIC vs. E. colipMIC vs. S. aureuspMIC vs. C. albicanspMIC vs. A. nigerReference
42Nitro group containing> 1.59----[17]

Note: The study highlights that compounds with a nitro group showed better activity. pMIC is the negative logarithm of the minimum inhibitory concentration (MIC).[17]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized substituted acetanilide derivatives involves a series of in vitro and in vivo experiments.

In Vitro Anticancer Drug Screening

A common workflow for the initial screening of anticancer activity involves treating cancer cell lines with the synthesized compounds and assessing their effects on cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., A549, H1975, PC9 for NSCLC) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted acetanilide derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

The general workflow for in vitro anticancer drug screening is shown below.

G start Cancer Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Treatment with Substituted Acetanilide Derivatives (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT, SRB) incubation->assay data_analysis Data Analysis (Calculation of IC₅₀) assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: Experimental workflow for in vitro anticancer drug screening.

Conclusion

Substituted acetanilide derivatives represent a versatile and enduring class of compounds in medicinal chemistry. Their straightforward synthesis and the tunability of their pharmacological properties through substituent modification have made them attractive scaffolds for drug discovery. From their historical roots as simple analgesics to their modern applications as targeted cancer therapies, the journey of acetanilide derivatives highlights the power of chemical synthesis and structure-activity relationship studies in developing novel therapeutic agents. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of molecules. Continued exploration of novel substitution patterns and biological targets will undoubtedly lead to the discovery of new and improved acetanilide-based drugs.

References

N-(4-Bromo-2-nitrophenyl)acetamide: A Technical Safety and Hazard Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazard profile of N-(4-Bromo-2-nitrophenyl)acetamide (CAS No. 881-50-5). The information is intended for professionals in research, discovery, and drug development who may handle or synthesize this compound. This document consolidates key physical, chemical, and toxicological data and outlines essential safety protocols and emergency procedures. All data is compiled from publicly available safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a nitroaromatic compound. Its physical and chemical properties are critical for understanding its behavior in a laboratory setting and for ensuring safe handling and storage.

PropertyValueReference(s)
CAS Number 881-50-5[1][2]
Molecular Formula C₈H₇BrN₂O₃[1][2]
Molecular Weight 259.06 g/mol [1][3]
Appearance Light yellow to yellow solid[4]
Melting Point 102-104 °C[4]
Boiling Point 416.8 °C at 760 mmHg (Predicted)[3][4]
Density 1.7 - 1.72 g/cm³ (Predicted)[3][4]
Flash Point 205.9 °C (Predicted)[3]
Solubility Data not available
XLogP3 1.8[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the potential for skin sensitization.

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral 4H302: Harmful if swallowedGHS07Warning
Skin Sensitization 1H317: May cause an allergic skin reactionGHS07Warning

Data aggregated from multiple sources notifying the ECHA C&L Inventory.[1][3][5]

Toxicological Summary

The toxicological profile of this compound is characterized by its acute oral toxicity and its activity as a skin sensitizer.

  • Acute Oral Toxicity: Classified as Category 4, "Harmful if swallowed," indicating that ingestion of significant amounts may cause serious health issues or death.[1][3][5] While a specific median lethal dose (LD₅₀) for this compound is not publicly available, this classification is typically based on animal studies where the LD₅₀ is between 300 and 2000 mg/kg body weight.

  • Skin Sensitization: As a Category 1 sensitizer, the compound has the potential to elicit an allergic response following skin contact.[1] Initial exposure may not cause a reaction, but subsequent exposures can lead to allergic contact dermatitis.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound for these long-term effects.

  • Signaling Pathways: The specific signaling pathways and molecular mechanisms underlying the toxicity of this compound have not been elucidated in publicly available literature.

Experimental Protocols for Hazard Assessment

The GHS classifications are determined by standardized testing protocols, typically following guidelines from the Organisation for Economic Co-operation and Development (OECD) or equivalent regulatory bodies. The following are descriptions of the likely methodologies used.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.[6][7][8] It is a stepwise procedure using a limited number of animals.

Methodology:

  • Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.[7]

  • Dosing: A group of three animals is dosed at one of the fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[9] The substance is administered orally via gavage.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[10] Observations are made frequently on the day of dosing and at least daily thereafter. Body weight is recorded weekly.

  • Stepwise Procedure:

    • If mortality occurs in two or three of the animals, the test is stopped, and the substance is classified accordingly.

    • If one animal dies, the procedure is repeated with three more animals at the same dose.

    • If no animals die, the procedure is repeated with three more animals at the next higher dose level.

  • Endpoint: The result allows for the classification of the substance into one of the GHS categories for acute oral toxicity.[7][9]

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo method used to determine the potential of a substance to cause skin sensitization. It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application.[11][12]

Methodology:

  • Animal Model: Typically, mice (e.g., CBA/J strain) are used.

  • Dosing: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are prepared. A minimum of four animals are used per group.[12] The substance is applied topically to the dorsum of both ears for three consecutive days.

  • Proliferation Measurement: On day 6, animals are injected intravenously with ³H-methyl thymidine or an equivalent marker to label proliferating cells.[12]

  • Endpoint: Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.[12]

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The following workflow illustrates the hierarchy of controls for safe handling.

G cluster_controls Hierarchy of Controls cluster_ppe Recommended PPE Elimination Elimination/Substitution (Not applicable for required synthesis) Engineering Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural) FumeHood Certified Chemical Fume Hood Engineering->FumeHood Ventilation Adequate General Ventilation Engineering->Ventilation PPE Personal Protective Equipment (PPE) (Final Barrier) SOP Standard Operating Procedures (SOPs) Admin->SOP Training Chemical Safety Training Admin->Training Access Restricted Access Area Admin->Access Gloves Chemical Resistant Gloves (e.g., Nitrile) PPE->Gloves Goggles Safety Goggles/Face Shield PPE->Goggles Coat Lab Coat PPE->Coat Respirator Respirator (If dust is generated) PPE->Respirator

Caption: Hierarchy of controls for safe laboratory handling.

First Aid Measures

A rapid and appropriate response is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.
Inhalation Move person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Spill and Disposal Procedures

The logical flow for managing a chemical spill and subsequent disposal is outlined below.

G Spill Spill Occurs Evacuate Evacuate Immediate Area Restrict Access Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Use absorbent material) PPE->Contain Collect Collect Material (Use non-sparking tools) Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Sealed Container Decontaminate->Package Label Label as Hazardous Waste Package->Label Dispose Dispose via Certified Service (Follow local regulations) Label->Dispose

Caption: Workflow for chemical spill response and disposal.

Storage and Stability

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is stable under normal, recommended storage conditions.

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks are acute toxicity if swallowed and the potential to cause allergic skin reactions. All personnel must use appropriate engineering controls and personal protective equipment. Familiarity with emergency procedures is essential. Researchers should consult their institution's specific safety guidelines and the full Safety Data Sheet (SDS) before commencing work with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the synthesis of N-(4-Bromo-2-nitrophenyl)acetamide via the acetylation of 4-bromo-2-nitroaniline. The procedure detailed herein utilizes acetic anhydride as the acetylating agent in an acetic acid solvent system. This method is efficient, leading to a high yield of the desired product. These application notes are intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering a reliable methodology for obtaining this compound, a valuable intermediate in the synthesis of various organic molecules.

Introduction

The acetylation of anilines is a fundamental transformation in organic synthesis, primarily employed to protect the amino group or to introduce an acetamido functional group, which is a common structural motif in many biologically active compounds. The synthesis of this compound from 4-bromo-2-nitroaniline is a straightforward example of this reaction. The presence of a nitro group and a bromine atom on the phenyl ring makes the resulting acetamide a versatile intermediate for further functionalization in the development of novel chemical entities. This protocol describes a robust and high-yielding procedure for this synthesis.

Reaction Scheme

The reaction involves the nucleophilic attack of the amino group of 4-bromo-2-nitroaniline on the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an N-acetylated product.

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

Compound Name4-Bromo-2-nitroaniline (Starting Material)This compound (Product)
Molecular Formula C₆H₅BrN₂O₂[1]C₈H₇BrN₂O₃[2][3]
Molecular Weight 217.02 g/mol 259.06 g/mol [2][4]
Appearance Yellow to light brown crystalline solid[1]Orange to yellow solid[3][5]
Melting Point 110-113 °C[6]102-104 °C[3][7]
CAS Number 875-51-4881-50-5[2]

Table 2: Summary of Reaction Parameters and Results

ParameterValueReference
Starting Material 4-Bromo-2-nitroaniline (30.3 g, 138 mmol)[3][5]
Reagent Acetic anhydride (22.44 g, 220.2 mmol)[3][5]
Solvent Acetic acid (240 mL)[3][5]
Reaction Temperature 95 °C[3][5]
Reaction Time 7.5 hours[3][5]
Product Yield (Mass) 35.4 g[3][5]
Product Yield (%) 99.1%[3][5]

Experimental Protocol

4.1 Materials and Reagents

  • 4-Bromo-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

4.2 Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Beakers

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

4.3 Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 30.3 g (138 mmol) of 4-bromo-2-nitroaniline in 240 mL of glacial acetic acid.[3][5]

  • Addition of Reagent: To the stirred solution, add 22.44 g (220.2 mmol) of acetic anhydride.[3][5]

  • Reaction: Heat the reaction mixture to 95 °C and maintain this temperature for 7.5 hours.[3][5] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.[3][5]

    • Slowly pour the cooled reaction solution into 600 mL of ice water with stirring.[3][5]

    • Once all the ice has melted, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 90 mL).[3][5]

    • If a solid is present, dissolve it in an additional 600 mL of dichloromethane.[3][5]

  • Drying and Concentration:

    • Combine all the organic phases and dry them over anhydrous sodium sulfate.[3][5]

    • Filter off the drying agent.

    • Concentrate the organic phase using a rotary evaporator to obtain the crude product.[3][5]

  • Purification: The resulting orange solid, this compound, is obtained in high purity (99.1% yield).[3][5] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Visualizations

experimental_workflow reagents Dissolve 4-bromo-2-nitroaniline in Acetic Acid addition Add Acetic Anhydride reagents->addition reaction Heat at 95°C for 7.5 hours addition->reaction workup Cool and Pour into Ice Water reaction->workup extraction Extract with Dichloromethane workup->extraction drying Dry Organic Phase (Na2SO4) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration product Obtain this compound concentration->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • 4-Bromo-2-nitroaniline is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[8]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (102-104 °C).[3][7]

  • Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 10.23 (s, 1H), 8.70 (d, J = 9.1 Hz, 1H), 8.32 (s, 1H), 7.71 (d, J = 9.1 Hz, 1H), 2.28 (s, 3H).[9]

    • ¹³C NMR (100 MHz, CDCl₃): δ 168.9, 138.7, 136.5, 133.9, 128.4, 123.5, 115.2, 25.6.[9]

    • FTIR: To identify characteristic functional group vibrations.

Conclusion

The protocol outlined provides an effective and high-yielding method for the synthesis of this compound. The simplicity of the procedure and the high purity of the resulting product make it a valuable method for researchers in organic and medicinal chemistry. Careful adherence to the experimental details and safety precautions is essential for successful and safe execution.

References

Application Notes and Protocols: Synthesis of N-(4-Bromo-2-nitrophenyl)acetamide using Acetic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of N-(4-Bromo-2-nitrophenyl)acetamide, a key intermediate in various synthetic applications, including the development of pharmaceuticals. The synthesis involves the acetylation of 4-Bromo-2-nitroaniline using acetic anhydride. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data and characterization information.

Introduction

This compound is a valuable building block in organic synthesis. The introduction of an acetamide group to 4-bromo-2-nitroaniline serves to protect the amine functionality and modulate its reactivity for subsequent transformations. The most common and efficient method for this conversion is the acetylation reaction using acetic anhydride, often in the presence of acetic acid which acts as a solvent. This reaction proceeds with high yield and purity, making it a reliable process for laboratory and potential scale-up applications.

Reaction Mechanism

The synthesis of this compound from 4-Bromo-2-nitroaniline and acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group in 4-Bromo-2-nitroaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the corresponding N-substituted acetamide.

Experimental Protocols

Materials:

  • 4-Bromo-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

A general and effective procedure for the synthesis of N-(4-bromo-2-nitro-N-acetylaniline involves the following steps[1]:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-2-nitroaniline (e.g., 30.3 g, 138 mmol) in glacial acetic acid (e.g., 240 mL).[1]

  • Addition of Reagent: To the stirred solution, add acetic anhydride (e.g., 22.44 g, 220.2 mmol).[1]

  • Heating: Heat the reaction mixture to 95 °C and maintain this temperature for approximately 7.5 hours.[1]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice water (e.g., 600 mL).[1]

  • Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (e.g., 3 x 90 mL).[1]

  • Work-up: Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The resulting solid can be further purified if necessary, though this procedure often yields a product of high purity.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material4-Bromo-2-nitroaniline[1]
ReagentAcetic anhydride[1]
SolventAcetic acid[1]
Reaction Temperature95 °C[1]
Reaction Time7.5 hours[1]
Product Yield99.1%[1][2]
Product AppearanceOrange solid[1]

Characterization Data

The synthesized this compound can be characterized using various analytical techniques.

PropertyValueReference
Molecular Formula C8H7BrN2O3[3]
Molecular Weight 259.06 g/mol [3]
Melting Point 102-104 °C[4]
Appearance Light yellow to yellow solid[4]
¹H NMR (400 MHz, CDCl₃) δ 10.23 (s, 1H), 8.70 (d, J = 9.1 Hz, 1H), 8.32 (s, 1H), 7.71 (d, J = 9.1 Hz, 1H), 2.28 (s, 3H)[5]
¹³C NMR (100 MHz, CDCl₃) δ 168.9, 138.7, 136.5, 133.9, 128.4, 123.5, 115.2, 25.6[5]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve 4-Bromo-2-nitroaniline in Acetic Acid add_anhydride Add Acetic Anhydride start->add_anhydride heat Heat at 95°C for 7.5h add_anhydride->heat cool Cool to RT heat->cool quench Pour into Ice Water cool->quench extract Extract with Dichloromethane quench->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism reactant1 4-Bromo-2-nitroaniline product This compound reactant1->product + reactant2 Acetic Anhydride reactant2->product byproduct Acetic Acid product->byproduct +

Caption: Overall chemical reaction for the synthesis.

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The acetylation of 4-Bromo-2-nitroaniline with acetic anhydride is a robust and high-yielding method for the synthesis of this compound. The detailed protocol and characterization data provided in these application notes serve as a valuable resource for researchers in organic synthesis and drug development. The simplicity of the procedure and the high purity of the product make it an attractive method for obtaining this important chemical intermediate.

References

Application Notes and Protocols: N-(4-Bromo-2-nitrophenyl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromo-2-nitrophenyl)acetamide is a versatile bifunctional building block in organic synthesis, primarily serving as a precursor to a variety of heterocyclic compounds. Its strategic substitution pattern, featuring an acetamido group, a nitro functionality, and a bromine atom on the phenyl ring, allows for a range of chemical transformations. The key synthetic utility of this compound lies in the reduction of the nitro group to an amine, which, in conjunction with the adjacent acetamido group, forms an o-phenylenediamine derivative. This intermediate is primed for cyclization reactions to construct valuable heterocyclic scaffolds, such as benzimidazoles and quinoxalines. The bromine substituent provides a handle for further functionalization, for instance, through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₇BrN₂O₃--INVALID-LINK--
Molecular Weight 259.06 g/mol --INVALID-LINK--
Appearance Light yellow to yellow solid--INVALID-LINK--
Melting Point 102-104 °C--INVALID-LINK--
Boiling Point (Predicted) 416.8 ± 35.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 1.720 ± 0.06 g/cm³--INVALID-LINK--
CAS Number 881-50-5--INVALID-LINK--

Applications in Organic Synthesis

The primary application of this compound is as a precursor to 7-bromo-substituted heterocyclic systems. The synthetic strategy involves a two-step sequence:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding N-(2-amino-4-bromophenyl)acetamide. This transformation is a critical step in generating the o-phenylenediamine moiety necessary for subsequent cyclization reactions.

  • Cyclization to Heterocycles: The resulting o-phenylenediamine derivative can be readily cyclized to form various bicyclic heterocycles, most notably benzimidazoles and quinoxalines. The bromine atom at the 7-position of these heterocycles serves as a valuable site for further chemical modification.

Synthesis of 7-Bromobenzimidazoles

7-Bromobenzimidazoles are important scaffolds in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties.

Synthesis of 7-Bromoquinoxalines

Quinoxaline derivatives are prevalent in pharmaceuticals and functional materials. The 7-bromo-substituted quinoxalines can be further elaborated, for example, via Suzuki cross-coupling reactions, to generate a library of compounds for screening in drug discovery programs. Bromo-substituted quinoxalines have shown potential as anticancer agents against non-small-cell lung cancer cells.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-bromo-2-nitroaniline.

Reaction Scheme:

Protocol_1 4-bromo-2-nitroaniline 4-Bromo-2-nitroaniline product This compound 4-bromo-2-nitroaniline->product Heat (95 °C, 7.5 h) acetic_anhydride Acetic Anhydride acetic_anhydride->product acetic_acid Acetic Acid (solvent) acetic_acid->product

Caption: Synthesis of this compound.

Materials:

  • 4-Bromo-2-nitroaniline (30.3 g, 138 mmol)

  • Acetic acid (240 mL)

  • Acetic anhydride (22.44 g, 220.2 mmol)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Dissolve 4-bromo-2-nitroaniline in acetic acid in a suitable reaction vessel.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture to 95 °C and maintain this temperature for 7.5 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Pour the reaction mixture into 600 mL of ice water.

  • Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x 90 mL).

  • Combine the organic phases and dissolve any remaining solid in dichloromethane.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the product.

Results:

ProductFormYield
This compoundOrange solid35.4 g (99.1%)

Reference: Adapted from a general procedure.[2]

Protocol 2: Reduction of this compound to N-(2-amino-4-bromophenyl)acetamide

This protocol outlines the reduction of the nitro group to an amine, a key step in preparing the molecule for cyclization. While a specific protocol for this exact substrate is not detailed in the provided search results, a general and reliable method for the reduction of nitroarenes is catalytic hydrogenation.

Reaction Scheme:

Protocol_2 start_material This compound product N-(2-amino-4-bromophenyl)acetamide start_material->product reagents H₂, Pd/C reagents->product solvent Ethanol or Ethyl Acetate solvent->product

Caption: Reduction of this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Expected Results:

The reaction is expected to proceed in high yield to afford N-(2-amino-4-bromophenyl)acetamide.

Protocol 3: Synthesis of 7-Bromo-2-substituted-1H-benzo[d]imidazole from N-(2-amino-4-bromophenyl)acetamide

This protocol provides a general method for the synthesis of 7-bromo-substituted benzimidazoles from the corresponding o-phenylenediamine derivative.

Reaction Scheme:

Protocol_3 diamine N-(2-amino-4-bromophenyl)acetamide product 7-Bromo-2-substituted-1H-benzo[d]imidazole diamine->product aldehyde Aldehyde (R-CHO) aldehyde->product oxidant Oxidizing Agent (e.g., Na₂S₂O₅) oxidant->product solvent Ethanol solvent->product

Caption: Synthesis of 7-Bromo-2-substituted-1H-benzo[d]imidazoles.

Materials:

  • N-(2-amino-4-bromophenyl)acetamide

  • A suitable aldehyde (R-CHO)

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve N-(2-amino-4-bromophenyl)acetamide in ethanol.

  • Add the desired aldehyde (1.5 equivalents) to the solution.

  • Add sodium metabisulfite (0.5 equivalents) dissolved in a minimal amount of water.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Results:

This reaction should provide the corresponding 7-bromo-2-substituted-1H-benzo[d]imidazole in good yield. The nature of the 'R' group will depend on the aldehyde used.

Biological Relevance of 7-Bromo-Substituted Heterocycles

The 7-bromo-substituted benzimidazole and quinoxaline scaffolds synthesized from this compound are of significant interest in drug discovery.

  • Anticancer Activity: Bromo-substituted quinoxalines have demonstrated inhibitory activity against human non-small-cell lung cancer cells.[1] Specifically, certain bromo-substituted derivatives have been shown to induce apoptosis in A549 lung cancer cells through mitochondrial- and caspase-3-dependent pathways.[1] The introduction of a bromine atom into the quinoxaline skeleton has been suggested to enhance its biological activity.[1]

  • Antimicrobial Activity: Bromo-substituted heterocycles, including quinoline and indole derivatives, have shown promising antimicrobial properties.[3][4] For instance, certain 7-bromoquinoline-5,8-dione derivatives containing aryl sulfonamides have demonstrated antibiotic potency.[3] While specific data on 7-bromoquinoxalines is limited in the provided results, the broader class of bromo-substituted nitrogen heterocycles shows potential in this area.

Logical Workflow

Workflow A This compound B Reduction of Nitro Group A->B C N-(2-amino-4-bromophenyl)acetamide B->C D1 Cyclization with Aldehydes C->D1 D2 Cyclization with 1,2-Dicarbonyls C->D2 E1 7-Bromo-2-substituted-1H-benzo[d]imidazoles D1->E1 F1 Anticancer & Antimicrobial Agents E1->F1 E2 7-Bromo-2,3-disubstituted-quinoxalines D2->E2 F2 Anticancer & Antimicrobial Agents E2->F2

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of 7-bromo-substituted benzimidazoles and quinoxalines. The straightforward two-step process of nitro reduction followed by cyclization provides access to a diverse range of heterocyclic compounds with potential applications in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. The presence of the bromine atom offers a convenient point for further structural modifications, making this building block a strategic choice for the generation of compound libraries for high-throughput screening.

References

Applications of N-(4-Bromo-2-nitrophenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-bromo-2-nitrophenyl)acetamide is a key chemical intermediate with significant applications in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its unique structural features, including a reactive nitro group and a bromine atom, allow for diverse chemical modifications, leading to the generation of novel molecules with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, particularly focusing on benzimidazole derivatives with antimicrobial and antitubercular properties.

Application Notes

This compound is not typically used as a therapeutic agent itself but is a critical building block in multi-step synthetic pathways. The primary application involves the reduction of its nitro group to form an ortho-diamine, which is a key precursor for the synthesis of benzimidazoles. The resulting benzimidazole scaffold can be further functionalized to generate compounds with a variety of pharmacological activities.

Key Synthetic Pathway:

The general synthetic route involves a two-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to yield N-(2-amino-4-bromophenyl)acetamide. This transformation is a crucial step to unmask the ortho-phenylenediamine functionality.

  • Benzimidazole Ring Formation: The resulting N-(2-amino-4-bromophenyl)acetamide is then cyclized with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring system. This step allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, which is critical for modulating biological activity.

Therapeutic Potential of Derived Benzimidazoles:

Benzimidazole derivatives synthesized from this compound precursors have shown promise in several therapeutic areas:

  • Antimicrobial Activity: Many benzimidazole derivatives exhibit potent activity against a broad spectrum of bacteria, including drug-resistant strains.[1] Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.[1]

  • Antitubercular Activity: The benzimidazole scaffold is a known pharmacophore in the development of antitubercular agents.[2]

  • Anticancer Activity: Certain benzimidazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

Data Presentation

The following table summarizes the in vitro antibacterial and antitubercular activities of a series of novel benzimidazole acetamide derivatives, which are close analogs to compounds that can be synthesized from this compound. This data is presented to showcase the potential of this class of compounds.

Table 1: In Vitro Antibacterial and Antitubercular Activity of Benzimidazole Acetamide Derivatives (MIC in µg/mL) [2]

CompoundS. aureusB. subtilisE. coliS. typhiP. aeruginosaK. pneumoniaM. tuberculosis H37Rv
6a 12.56.252512.550256.25
6b 2512.55025>1005012.5
6c 6.253.1212.56.252512.53.12
6d 5025>10050>100>10025
6e 12.56.252512.550256.25
Ciprofloxacin 6.253.126.253.123.126.25-
Isoniazid ------0.2

Experimental Protocols

Protocol 1: Synthesis of N-(2-amino-4-bromophenyl)acetamide (Intermediate)

This protocol describes the reduction of the nitro group of this compound.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 equivalents) and ammonium chloride (1-2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and precipitate the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-amino-4-bromophenyl)acetamide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Substituted-5-bromo-benzimidazole Derivatives

This protocol outlines the cyclization of the ortho-diamine intermediate with an aromatic aldehyde to form the benzimidazole ring.

Materials:

  • N-(2-amino-4-bromophenyl)acetamide (from Protocol 1)

  • Substituted aromatic aldehyde (1.1 equivalents)

  • Glacial acetic acid

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve N-(2-amino-4-bromophenyl)acetamide (1 equivalent) in glacial acetic acid.

  • Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate is formed.

  • Filter the precipitate, wash it thoroughly with water, and dry it to obtain the crude 2-substituted-5-bromo-benzimidazole derivative.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: In Vitro Antibacterial and Antitubercular Activity Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized benzimidazole derivatives

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, S. typhi, P. aeruginosa, K. pneumonia)

  • Mycobacterium tuberculosis H37Rv strain

  • Mueller-Hinton Broth (MHB) for bacteria

  • Middlebrook 7H9 broth with ADC supplement for M. tuberculosis

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antitubercular drug (e.g., Isoniazid)

  • Incubator

Procedure (Antibacterial Assay):

  • Prepare a stock solution of each synthesized compound and the standard drug in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[2]

Procedure (Antitubercular Assay):

  • Follow a similar procedure as the antibacterial assay, using Middlebrook 7H9 broth.

  • Incubate the plates at 37 °C for 7-14 days.

  • The MIC is determined as the lowest concentration of the compound that prevents the growth of M. tuberculosis.[2]

Mandatory Visualization

G cluster_0 Synthesis of Bioactive Benzimidazoles A This compound B N-(2-amino-4-bromophenyl)acetamide (ortho-diamine intermediate) A->B Nitro Group Reduction (e.g., Fe/NH4Cl) D 2-Substituted-5-bromo-benzimidazole (Bioactive Compound) B->D Cyclization (Phillips Condensation) C Substituted Aromatic Aldehyde C->D

Caption: Synthetic workflow for bioactive benzimidazoles.

G cluster_1 Mechanism of Action: Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Disruption of mitotic spindle Drug Benzimidazole Derivative Drug->Tubulin Binds to β-tubulin (Colchicine binding site) Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by benzimidazoles.

References

Application Notes and Protocols for the Synthesis of Anticancer Drug Analogs Using N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromo-2-nitrophenyl)acetamide is a versatile starting material for the synthesis of novel anticancer drug analogs. Its chemical structure offers multiple reaction sites for diversification, including the bromo moiety, which is amenable to various cross-coupling reactions, and a nitro group that can be readily reduced to an amino group for further functionalization. This application note provides detailed protocols for the synthesis of a library of potential anticancer compounds derived from this compound and outlines methods for their preliminary biological evaluation. While direct anticancer activity of this compound itself has not been extensively reported, its isomer, N-(2-Bromo-4-nitrophenyl)acetamide, is noted for its use in creating libraries of anticancer drug analogs.[1] This document, therefore, presents a logical and scientifically-grounded workflow for utilizing this compound in a similar capacity.

Key Synthetic Strategies

The strategic functionalization of this compound allows for the generation of a diverse library of compounds. The primary reactive handles on the molecule are the aryl bromide and the nitro group. The aryl bromide can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. The nitro group can be selectively reduced to an amine, which can then be acylated, alkylated, or used in other condensation reactions to build molecular complexity.

Diagram of Synthetic Pathways

G A This compound B Reduction of Nitro Group A->B D Suzuki-Miyaura Coupling A->D C N-(2-Amino-4-bromophenyl)acetamide B->C F Further Functionalization (e.g., Amide Coupling) C->F E Aryl/Heteroaryl Substituted Analogs D->E

Caption: Key synthetic transformations of this compound.

Experimental Protocols

Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of this compound to an amino group, yielding N-(2-amino-4-bromophenyl)acetamide.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-amino-4-bromophenyl)acetamide.

Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to introduce a new aryl group at the 4-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add a degassed mixture of 1,4-dioxane and water (4:1) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired N-(4-aryl-2-nitrophenyl)acetamide analog.

Data Presentation

The synthesized analogs should be evaluated for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Compound IDStructure ModificationCancer Cell LineIC50 (µM)
Parent This compoundMCF-7>100
Analog 1 4-Phenyl substitution (Suzuki)MCF-725.4
Analog 2 4-(3-Pyridyl) substitution (Suzuki)MCF-715.8
Analog 3 2-Amino derivativeMCF-785.2
Analog 4 2-Amino, 4-Phenyl derivativeMCF-78.1
Doxorubicin (Reference Drug)MCF-70.9

Note: The IC50 values presented in this table are illustrative and serve as an example of how to present quantitative data for a library of synthesized compounds.

Biological Evaluation and Signaling Pathways

Newly synthesized compounds are typically screened for their cytotoxic effects on various cancer cell lines. The MTT assay is a common method for assessing cell viability.[2] Analogs exhibiting significant cytotoxicity can be further investigated to determine their mechanism of action, which may involve the modulation of specific signaling pathways critical for cancer cell proliferation and survival. Many small molecule anticancer agents function as kinase inhibitors.

Hypothetical Signaling Pathway Targeted by Analogs

G cluster_0 MAPK Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G H Synthesized Analog H->D

Caption: Inhibition of the MAPK signaling pathway by a hypothetical analog.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of diverse libraries of compounds with potential anticancer activity. The protocols outlined in this application note provide a robust framework for the chemical modification of this scaffold and subsequent biological evaluation. By leveraging established synthetic methodologies such as nitro group reduction and Suzuki-Miyaura cross-coupling, researchers can efficiently generate novel molecular entities for drug discovery programs. Further investigation into the structure-activity relationships and mechanisms of action of promising analogs will be crucial for the development of new and effective cancer therapeutics.

References

Application Note: Protocol for the Reduction of the Nitro Group in N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting aryl amines are crucial building blocks for a wide range of pharmaceuticals, dyes, and other fine chemicals. This document provides a detailed protocol for the chemoselective reduction of the nitro group in N-(4-Bromo-2-nitrophenyl)acetamide to yield N-(2-amino-4-bromophenyl)acetamide. This transformation is particularly relevant as the product contains both an amine and an amide functional group, which are common moieties in pharmacologically active molecules.

Several methods are available for the reduction of nitroarenes, including catalytic hydrogenation and the use of various metal-based reducing agents.[1][2] Among these, iron-mediated reductions in the presence of an acid or an ammonium salt are often preferred due to their low cost, ready availability of reagents, and high chemoselectivity.[3][4] These methods are generally tolerant of other reducible functional groups, such as halides and amides, making them suitable for complex molecules.[3] This application note details two effective protocols using iron-based systems for the synthesis of N-(2-amino-4-bromophenyl)acetamide.

Reaction Scheme

The overall chemical transformation is as follows:

This compound → N-(2-amino-4-bromophenyl)acetamide

Image: Chemical reaction scheme for the reduction of this compound.

Data Presentation

The following table summarizes various conditions for the reduction of nitroarenes using iron-based systems, which can be adapted for the target molecule, this compound.

Reducing SystemSolvent SystemTemperature (°C)Time (h)Typical Yield (%)
Fe / NH₄ClEthanol / H₂OReflux2 - 4>90
Fe / HClEthanol65 - 802 - 3>95
FeS / NH₄ClMethanol / H₂OReflux1 - 385 - 95
Zn / NH₄ClH₂ORoom Temp.1 - 2Variable

Experimental Protocols

Protocol 1: Reduction using Iron Powder and Ammonium Chloride

This protocol is based on a widely used, mild, and effective method for nitro group reduction.[4][5]

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (<10 μm, 10.0 eq)

  • Ammonium chloride (NH₄Cl, 10.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio, e.g., 20 mL total solvent per gram of starting material).

  • To this solution, add iron powder (10.0 eq) and ammonium chloride (10.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate to extract the product. You may need to basify the solution with saturated sodium bicarbonate to a pH of ~8 before extraction.

  • Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude N-(2-amino-4-bromophenyl)acetamide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Reduction using Activated Iron and Hydrochloric Acid

This method utilizes in-situ activation of iron with concentrated HCl, which can lead to faster and more reproducible reactions.[3]

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (<10 μm, 5.0-6.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 0.5-0.6 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution or 1N Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

Procedure:

  • In a three-necked round-bottom flask fitted with a reflux condenser and a thermometer, add ethanol (e.g., 80 mL for a 50 mmol scale reaction).

  • With efficient stirring, add the iron powder (5.0-6.0 eq) in portions.

  • Carefully add concentrated HCl (0.5-0.6 eq). An exothermic reaction may be observed.

  • Heat the suspension to 65 °C for 15-20 minutes to activate the iron.

  • Add the this compound (1.0 eq) in portions, maintaining the internal temperature between 65-80 °C. The addition is exothermic.

  • Stir the reaction mixture at this temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a Celite® pad and wash the residue with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with water and adjust the pH to ~8 with a saturated solution of sodium bicarbonate or 1N NaOH.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

Visualizations

Caption: Chemical scheme for the reduction of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactant, Solvents, Fe, and NH₄Cl/HCl in a flask B Heat to Reflux (65-90 °C) A->B C Monitor by TLC (2-4 hours) B->C D Cool to Room Temp. C->D E Filter through Celite® to remove Iron salts D->E F Concentrate Filtrate E->F G Aqueous Work-up (Extraction with Ethyl Acetate) F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Evaporate Solvent H->I J Recrystallize Product I->J K Final Product: N-(2-amino-4-bromophenyl)acetamide J->K

Caption: General experimental workflow for the nitro group reduction.

Nitro_Reduction_Mechanism Proposed Haber-type mechanism for iron-mediated nitro reduction. The process involves a sequential transfer of electrons and protons, with iron acting as the electron source. A Ar-NO₂ (Nitroarene) B Ar-N=O (Nitrosoarene) A->B + 2e⁻, 2H⁺ C Ar-NHOH (Hydroxylamine) B->C + 2e⁻, 2H⁺ D Ar-NH₂ (Aniline) C->D + 2e⁻, 2H⁺

Caption: Simplified mechanism for the reduction of a nitro group to an amine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4'-Bromo-2'-nitroacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 4'-Bromo-2'-nitroacetanilide using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed for the quantification of the main analyte and the separation of potential process-related impurities.

Introduction

4'-Bromo-2'-nitroacetanilide is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic compounds. A robust and reliable analytical method is crucial for quality control, stability testing, and impurity profiling. This application note details a validated RP-HPLC method that offers excellent specificity, accuracy, and precision for the analysis of 4'-Bromo-2'-nitroacetanilide.

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Bromo-2'-nitroacetanilide is presented in the table below.

PropertyValue
Chemical Formula C₈H₇BrN₂O₃
Molecular Weight 259.06 g/mol [1][2]
CAS Number 881-50-5[2][3]
Appearance Yellow to orange solid
UV Maximum (λmax) Approximately 254 nm (in common organic solvents)

Chromatographic Conditions

The recommended HPLC parameters for the analysis of 4'-Bromo-2'-nitroacetanilide are summarized in the following table. A reverse-phase C18 column is employed with a gradient elution of acetonitrile and water containing a small amount of acid to ensure good peak shape and resolution.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 15 minutes

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following table outlines the system suitability parameters and their acceptance criteria.

ParameterAcceptance Criteria
Retention Time (RT) of 4'-Bromo-2'-nitroacetanilide Consistent within ± 2%
Peak Area Repeatability (RSD for 6 injections) ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000

Experimental Protocols

This section provides a detailed, step-by-step protocol for the HPLC analysis of 4'-Bromo-2'-nitroacetanilide.

Reagents and Materials
  • 4'-Bromo-2'-nitroacetanilide reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Preparation of Mobile Phases
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of deionized water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of 4'-Bromo-2'-nitroacetanilide reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in acetonitrile and make up to the mark with the same solvent to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a working standard solution of 10 µg/mL by diluting with acetonitrile.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Preparation of Sample Solution
  • Accurately weigh a sample containing approximately 10 mg of 4'-Bromo-2'-nitroacetanilide into a 100 mL volumetric flask.

  • Dissolve the sample in acetonitrile and make up to the mark with the same solvent.

  • Dilute the solution with acetonitrile to obtain a final concentration of approximately 10 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (70% A and 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (acetonitrile) to ensure the absence of interfering peaks.

  • Inject the standard solution six times to check for system suitability.

  • Once the system suitability criteria are met, inject the sample solutions in duplicate.

  • After the analysis, wash the column with a high percentage of acetonitrile to remove any strongly retained compounds.

Data Analysis and Calculation

The concentration of 4'-Bromo-2'-nitroacetanilide in the sample can be calculated using the following formula:

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis process for 4'-Bromo-2'-nitroacetanilide.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase reagents Reagents & Materials mobile_phase Mobile Phase Preparation (A: 0.1% H3PO4 in H2O, B: ACN) reagents->mobile_phase standard_prep Standard Solution Preparation (10 µg/mL in ACN) reagents->standard_prep sample_prep Sample Solution Preparation (~10 µg/mL in ACN) reagents->sample_prep equilibration System Equilibration mobile_phase->equilibration system_suitability System Suitability Testing (6 injections of standard) standard_prep->system_suitability sample_injection Sample Injection sample_prep->sample_injection equilibration->system_suitability system_suitability->sample_injection If Pass data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calculation Concentration Calculation peak_integration->calculation report Final Report Generation calculation->report

Caption: HPLC analysis workflow for 4'-Bromo-2'-nitroacetanilide.

References

Application Notes and Protocols: Recrystallization for the Purification of N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Bromo-2-nitrophenyl)acetamide is a chemical intermediate with applications in the synthesis of various organic molecules, including those of pharmaceutical interest. The purity of this compound is crucial for the successful outcome of subsequent reactions. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of this compound, guidance on solvent selection, and expected outcomes.

Principle of Recrystallization

Recrystallization is based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble at all temperatures or insoluble at all temperatures. By dissolving the crude compound in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₇BrN₂O₃[1][2]
Molecular Weight259.06 g/mol [1][2]
AppearanceLight yellow to yellow solid[1]
Melting Point (Purified)102-104°C[1][3]
Melting Point (Crude)98-102°C (Typical)
Expected Recovery80-90% (Estimated)

Experimental Protocol

This protocol details the procedure for the purification of this compound by recrystallization using an ethanol-water solvent system. This choice is informed by procedures for structurally similar compounds, which indicate good solubility in hot ethanol and poor solubility in cold water.[4]

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Melting point apparatus

Procedure
  • Solvent Selection and Preparation:

    • Based on the properties of similar compounds, a solvent mixture of ethanol and water is recommended. A starting ratio of 1:1 (v/v) ethanol to water is a good initial condition.

    • Prepare the solvent mixture in a separate flask.

  • Dissolution of the Crude Compound:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add a small amount of the ethanol-water solvent mixture to the flask, just enough to wet the solid.

    • Gently heat the mixture on a heating mantle or hot plate while stirring.

    • Add the hot solvent mixture in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with filter paper for vacuum filtration.

    • Wet the filter paper with a small amount of the cold ethanol-water solvent mixture.

    • Pour the cold crystal slurry into the Buchner funnel and apply vacuum.

    • Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining impurities.

  • Drying and Characterization:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for some time.

    • Transfer the purified crystals to a watch glass and allow them to dry completely.

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value of 102-104°C indicates a high degree of purity.[1][3]

    • Calculate the percentage recovery.

Workflow Diagram

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot ethanol/water start->dissolve decolorize Decolorize with activated charcoal (optional) dissolve->decolorize hot_filtration Hot filtration decolorize->hot_filtration yes cool Cool slowly to room temperature decolorize->cool no hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter to isolate crystals ice_bath->filter wash Wash with cold ethanol/water filter->wash dry Dry the purified crystals wash->dry characterize Characterize: Melting point and Yield dry->characterize end End: Pure this compound characterize->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be concentrated by gentle heating to evaporate some of the solvent. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization.

  • Low Recovery: A low yield can result from using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not cold enough.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle hot glassware with care to avoid burns.

  • Perform the recrystallization in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • This compound is harmful if swallowed.[5] Avoid inhalation and contact with skin and eyes.

References

Application Notes and Protocols for Suzuki Coupling Reactions with N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the Suzuki coupling reaction of N-(4-Bromo-2-nitrophenyl)acetamide with various arylboronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a base. This compound is a valuable building block, and its coupling with various arylboronic acids opens pathways to a diverse range of substituted N-(2-nitro-[1,1'-biphenyl]-4-yl)acetamides. These products can serve as key intermediates in the synthesis of biologically active molecules and novel organic materials. The presence of the nitro and acetamido groups offers sites for further functionalization, making this reaction particularly relevant for medicinal chemistry and drug discovery.

Reaction Scheme

The general scheme for the Suzuki coupling reaction of this compound is depicted below:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product N-(2-nitro-[1,1'-biphenyl]-4-yl)acetamide reactant1->product + reactant2 Arylboronic Acid (R-B(OH)2) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Dioxane/H2O, Toluene) solvent->product

Caption: General Suzuki Coupling Reaction Scheme.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling reaction of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture) or Toluene

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Ethyl Acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol, e.g., K2CO3).

  • Solvent Addition: Add the solvent mixture (e.g., 10 mL of 1,4-Dioxane/Water 4:1).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.03 mmol, 3 mol%), such as Pd(PPh3)4.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-nitro-[1,1'-biphenyl]-4-yl)acetamide derivative.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids based on reactions with analogous substrates.[1] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acidN-(2-nitro-[1,1'-biphenyl]-4-yl)acetamide85-95
24-Methoxyphenylboronic acidN-(4'-methoxy-2-nitro-[1,1'-biphenyl]-4-yl)acetamide80-90
34-Methylphenylboronic acidN-(4'-methyl-2-nitro-[1,1'-biphenyl]-4-yl)acetamide82-92
43-Chlorophenylboronic acidN-(3'-chloro-2-nitro-[1,1'-biphenyl]-4-yl)acetamide75-85
52-Thiopheneboronic acidN-(2-nitro-4-(thiophen-2-yl)phenyl)acetamide70-80

Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

Experimental_Workflow start Start setup Reaction Setup: - Add Reactants and Base to Flask start->setup solvent_add Add Solvent setup->solvent_add inert Establish Inert Atmosphere solvent_add->inert catalyst_add Add Palladium Catalyst inert->catalyst_add reaction Heat and Stir (Monitor by TLC) catalyst_add->reaction workup Reaction Work-up: - Cool, Dilute, Extract, Wash, Dry reaction->workup purification Purification: - Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: Suzuki Coupling Experimental Workflow.

Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OH)2 + Base) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-Ar' (Biaryl Product) reductive_elimination->product

Caption: Simplified Suzuki Coupling Catalytic Cycle.

References

Troubleshooting & Optimization

Technical Support Center: N-(4-Bromo-2-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-(4-Bromo-2-nitrophenyl)acetamide. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The acetylation of 4-bromo-2-nitroaniline requires sufficient time and temperature. Ensure the reaction is heated to the recommended temperature (e.g., 95°C) and maintained for the specified duration (e.g., 7.5 hours)[1][2]. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Reagent Quality: The purity of the starting materials, particularly 4-bromo-2-nitroaniline and acetic anhydride, is crucial. Using old or degraded acetic anhydride, which may have hydrolyzed to acetic acid, can significantly reduce the efficiency of the acetylation process.

  • Moisture Contamination: Acetic anhydride is highly susceptible to hydrolysis. Ensure that all glassware is thoroughly dried and that the reaction is protected from atmospheric moisture.

  • Suboptimal Temperature: While high temperatures are required, excessive heat can lead to the formation of side products and degradation of the desired product. Precise temperature control is essential.

  • Losses during Workup: The product is isolated by precipitation in ice water followed by extraction. Ensure the precipitation is complete by allowing the mixture to stand in the cold. During extraction with a solvent like dichloromethane, perform multiple extractions to maximize the recovery of the product from the aqueous layer[1][2].

Q2: The final product is an off-color or appears impure. What are the likely impurities and how can I purify the product?

A2: The expected product is typically an orange or yellow solid[1][3]. Deviations in color may indicate the presence of impurities.

  • Unreacted Starting Material: If the reaction is incomplete, the final product will be contaminated with 4-bromo-2-nitroaniline. This can be checked by TLC. If present, consider increasing the reaction time or temperature, or purify the final product.

  • Side Products: Overheating or the presence of contaminants can lead to the formation of colored byproducts.

  • Hydrolysis: The acetamide group can be susceptible to hydrolysis back to the aniline, especially under acidic or basic conditions during workup[4]. Ensure any washing steps with basic solutions (like sodium bicarbonate) are performed carefully and without prolonged exposure.

Purification Methods:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. Solvents such as ethanol-water mixtures can be effective for recrystallizing acetanilides[5].

  • Washing: After filtration, thoroughly wash the solid product with water to remove any residual acetic acid and other water-soluble impurities. A subsequent wash with a saturated sodium bicarbonate solution can neutralize remaining acid, followed by another water wash[3].

Q3: How critical are the reaction time and temperature for this synthesis?

A3: The reaction time and temperature are critical parameters that directly influence the yield and purity of this compound. Published high-yield protocols specify heating the reaction mixture to 95°C and maintaining this temperature for 7.5 hours[1][2][3]. Deviation from these conditions can lead to an incomplete reaction (if time/temperature are too low) or the formation of degradation products (if the temperature is too high). It is recommended to use a controlled heating mantle and to monitor the reaction's progress.

Data Presentation: Synthesis Parameters

The following table summarizes various reported reaction conditions and their corresponding yields for the synthesis of this compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-2-nitroanilineAcetic anhydrideAcetic acid957.599.1[1][2]
4-Bromo-2-nitroanilineAcetic anhydrideAcetic acid / Dichloromethane95667.9[3]
AmineAcid ChlorideDichloromethane0 to RT3-2482[6]
4-BromoanilineAcetic anhydride, Nitric acidAcetic anhydride15-20 (Nitration)157 (for intermediate)[4]

Experimental Protocols

High-Yield Synthesis from 4-Bromo-2-nitroaniline

This protocol is adapted from a method reporting a 99.1% yield[1][2][3].

Materials:

  • 4-Bromo-2-nitroaniline (30.3 g, 138 mmol)

  • Acetic acid (240 mL)

  • Acetic anhydride (22.44 g, 220.2 mmol)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Ice water

Procedure:

  • Dissolve 4-bromo-2-nitroaniline (30.3 g) in 240 mL of acetic acid in a suitable reaction vessel equipped with a condenser and magnetic stirrer.

  • Add acetic anhydride (22.44 g) to the solution.

  • Heat the reaction mixture to 95°C and maintain this temperature for 7.5 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Slowly pour the cooled reaction mixture into 600 mL of ice water with stirring.

  • Once all the ice has melted, extract the aqueous mixture with dichloromethane (3 x 90 mL).

  • If a solid is present, dissolve it in additional dichloromethane (e.g., 600 mL) and combine it with the organic extracts.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the final product, this compound, as an orange solid.

Visualizations

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents 1. Dissolve 4-bromo-2-nitroaniline in Acetic Acid add_anhydride 2. Add Acetic Anhydride reagents->add_anhydride heat 3. Heat to 95°C for 7.5 hours add_anhydride->heat cool 4. Cool to Room Temp. heat->cool quench 5. Pour into Ice Water cool->quench extract 6. Extract with DCM quench->extract dry 7. Dry Organic Phase (Na2SO4) extract->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate product Final Product: This compound concentrate->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting start Low Yield Observed check_completion Was the reaction run to completion? (Monitor by TLC) start->check_completion check_temp Was the temperature maintained at 95°C? check_completion->check_temp Yes solution_completion Increase reaction time and/or temperature. Ensure proper monitoring. check_completion->solution_completion No check_time Was the reaction time sufficient (e.g., 7.5h)? check_temp->check_time Yes solution_temp Use a calibrated thermometer and a controlled heating source. check_temp->solution_temp No check_reagents Are starting materials pure? (Esp. Acetic Anhydride) check_time->check_reagents Yes solution_time Increase reaction time as needed based on TLC monitoring. check_time->solution_time No check_workup Was the extraction process efficient? check_reagents->check_workup Yes solution_reagents Use fresh, high-purity reagents. Protect from moisture. check_reagents->solution_reagents No solution_workup Perform multiple extractions. Ensure complete precipitation in water. check_workup->solution_workup success Yield Improved solution_completion->success solution_temp->success solution_time->success solution_reagents->success solution_workup->success

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

N-(4-Bromo-2-nitrophenyl)acetamide solubility in common organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility of N-(4-Bromo-2-nitrophenyl)acetamide in common organic solvents for researchers, scientists, and professionals in drug development.

Solubility Profile

For reference, the table below summarizes the qualitative solubility of this compound and its structural analogs, 4'-Bromoacetanilide and 2'-Nitroacetanilide. This information can be used to infer the probable solubility behavior of the target compound.

SolventThis compound (Inferred)4'-Bromoacetanilide2'-Nitroacetanilide
Polar Protic Solvents
MethanolLikely SolubleSlightly Soluble[1][2]Soluble[3]
EthanolLikely SolubleSlightly Soluble[1][2]Soluble[3]
Water (hot)Likely Sparingly SolubleSlightly Soluble[1][4]Soluble[3]
Water (cold)Likely InsolubleInsoluble[1][4]Slightly Soluble[3]
Polar Aprotic Solvents
Dichloromethane (DCM)Soluble[5]SolubleSoluble[3]
AcetoneLikely SolubleSoluble[2]Not Found
Ethyl AcetateLikely SolubleSoluble[1]Not Found
Nonpolar Solvents
BenzeneLikely SolubleSoluble[1][4]Soluble[3]
ChloroformLikely SolubleSoluble[1][4]Soluble[3]
HexaneLikely InsolubleNot FoundNot Found

Experimental Protocols

A standard method for determining the solubility of a compound like this compound involves the shake-flask method.

Objective: To determine the qualitative or quantitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or shaker bath

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid. This step is critical to avoid artificially high solubility measurements.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a pre-calibrated analytical method.

Solubility Determination Workflow

Troubleshooting Guide & FAQs

Here are some common issues and questions that may arise during solubility experiments with this compound.

Q1: The compound is not dissolving in my chosen solvent. What should I do?

A1:

  • Increase Temperature: Gently warming the solvent can increase the solubility of many compounds. However, be cautious as this can also lead to supersaturation upon cooling.

  • Extend Equilibration Time: Ensure you have allowed sufficient time for the dissolution process to reach equilibrium.

  • Increase Agitation: More vigorous stirring or shaking can enhance the rate of dissolution.

  • Solvent Selection: Based on the principle of "like dissolves like," consider switching to a more polar solvent. For this compound, solvents like dichloromethane, acetone, or ethyl acetate are likely to be more effective than nonpolar solvents like hexane.

Q2: I am getting inconsistent solubility results. What could be the cause?

A2:

  • Temperature Fluctuations: Ensure a constant and uniform temperature is maintained throughout the experiment, as solubility is highly temperature-dependent.

  • Incomplete Equilibration: The system may not have reached equilibrium. It is advisable to measure solubility at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Presence of Impurities: Impurities in either the compound or the solvent can affect solubility. Ensure you are using high-purity materials.

  • Inadequate Phase Separation: The presence of fine, undissolved particles in the sample taken for analysis can lead to erroneously high solubility values. Use a fine-pore filter (e.g., 0.22 µm) to ensure all solid material is removed.

Q3: How can I quickly estimate the solubility of this compound in a new solvent?

A3: A simple qualitative test can be performed. Add a small, known amount of the compound to a vial, then add the solvent dropwise while vortexing. Observe the point at which the solid completely dissolves. This will provide a rough estimate of its solubility.

Q4: Can the pH of the solvent affect the solubility of this compound?

A4: While this compound is a neutral compound, extreme pH conditions could potentially hydrolyze the acetamide group over long equilibration times, especially at elevated temperatures. For most organic solvents, this is not a concern. In aqueous solutions, it is advisable to work with buffered solutions if pH sensitivity is suspected.

troubleshooting_guide cluster_issue1 Issue: Low Solubility cluster_issue2 Issue: Inconsistent Results I1 Compound not dissolving S1a Increase Temperature I1->S1a S1b Extend Equilibration Time I1->S1b S1c Increase Agitation I1->S1c S1d Change to a More Polar Solvent I1->S1d I2 Variable solubility readings S2a Control Temperature I2->S2a S2b Ensure Full Equilibration I2->S2b S2c Check Purity of Compound and Solvent I2->S2c S2d Improve Phase Separation (Filtration) I2->S2d

Troubleshooting Common Solubility Issues

References

Technical Support Center: Acetylation of 4-Bromo-2-Nitroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of 4-bromo-2-nitroaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the acetylation of 4-bromo-2-nitroaniline.

Issue ID Problem Potential Causes Recommended Solutions
AC-001Low to no conversion of starting material The amino group of 4-bromo-2-nitroaniline is deactivated by the presence of the ortho-nitro group, making it less nucleophilic. Reaction conditions (temperature, time) may be insufficient.- Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider using a catalyst. While often not necessary for aniline acetylation, a mild acid catalyst might be employed, though with caution to avoid hydrolysis of the product. - Ensure the purity of your starting material and reagents.
AC-002Product is an oil or fails to crystallize The presence of impurities, such as unreacted starting material or side products, can lower the melting point and inhibit crystallization. Residual solvent may also be present.- Purify the crude product using column chromatography. - Attempt crystallization from a different solvent system. - Ensure the product is completely dry.
AC-003Low yield of the desired product In addition to low conversion, the product may be lost during workup and purification. Hydrolysis of the acetylated product back to the starting material can occur if the workup conditions are too acidic or basic, especially in the presence of water.- Optimize the workup procedure to minimize contact with strong acids or bases. A neutral wash with brine can be beneficial. - Ensure all extractions are performed efficiently to recover the maximum amount of product. - If using a catalyst, screen for one that minimizes side reactions.
AC-004Discolored product (yellow, brown, or tarry) Side reactions, such as oxidation of the aniline or decomposition at high temperatures, can lead to colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid excessively high reaction temperatures. - Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the acetylation of 4-bromo-2-nitroaniline?

A1: The most common issues are not necessarily side reactions in the traditional sense but rather challenges related to the reactivity of the starting material.

  • Incomplete Reaction: The major challenge is the reduced nucleophilicity of the amino group due to the electron-withdrawing nitro group at the ortho position. This can lead to a significant amount of unreacted 4-bromo-2-nitroaniline remaining in the reaction mixture.

  • Hydrolysis of the Product: The acetylated product, N-(4-bromo-2-nitrophenyl)acetamide, can be susceptible to hydrolysis back to the starting aniline under acidic or basic conditions, particularly if water is present during the workup or purification stages.

  • Di-acetylation: The formation of a di-acetylated product is sterically hindered and generally not a significant concern for this substrate.

Q2: What is the recommended solvent for this acetylation?

A2: Glacial acetic acid is a commonly used solvent for this reaction. It serves as both a solvent and a reactant in some protocols. Other aprotic solvents like dichloromethane can also be used, especially if a different acetylating agent is employed.

Q3: How can I effectively remove unreacted 4-bromo-2-nitroaniline from my final product?

A3:

  • Column Chromatography: This is a very effective method for separating the more polar starting material from the less polar acetylated product.

  • Recrystallization: Careful selection of a recrystallization solvent can often lead to the preferential crystallization of the desired product, leaving the more soluble starting material in the mother liquor.

  • Acid Wash (with caution): While an acidic wash can protonate and solubilize the unreacted aniline into an aqueous layer, this should be done with care. The acetylated product can also be susceptible to acid-catalyzed hydrolysis, so prolonged exposure to strong acids should be avoided. A dilute acid wash followed by immediate neutralization is a potential strategy.[1]

Q4: Is a catalyst necessary for this reaction?

A4: Acetylation of anilines with acetic anhydride is often carried out without an explicit catalyst. However, if you are experiencing very low conversion, the use of a mild Lewis acid or a protic acid catalyst could be explored. It is important to note that the presence of a strong acid could increase the likelihood of product hydrolysis.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid

This protocol is adapted from a common laboratory procedure for the synthesis of this compound.

Materials:

  • 4-bromo-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-bromo-2-nitroaniline (1.0 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.5 to 2.0 equivalents) to the solution.

  • Heat the reaction mixture to 95 °C and maintain this temperature for 5-8 hours, monitoring the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water with stirring.

  • The solid product will precipitate out. If the product oils out, continue stirring until it solidifies.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized or purified by column chromatography. Alternatively, the product can be extracted with dichloromethane, the organic layer dried over anhydrous sodium sulfate, and the solvent evaporated to yield the final product.[2]

Quantitative Data Summary

Parameter Condition 1 Condition 2 Reference
Starting Material 4-bromo-2-nitroaniline4-bromo-2-nitroaniline[2]
Acetylating Agent Acetic anhydrideAcetic anhydride[2]
Solvent Acetic acidDichloromethane/Acetic Acid[2]
Temperature 95 °C95 °C[2]
Reaction Time 7.5 hours5 hours + 1 hour[2]
Yield 99.1%67.9%[2]

Visualizations

Experimental Workflow

Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 4-bromo-2-nitroaniline in Acetic Acid add_reagent Add Acetic Anhydride start->add_reagent heat Heat to 95°C add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice Water cool->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallization or Column Chromatography filter->purify end Characterize Final Product purify->end

Caption: Workflow for the acetylation of 4-bromo-2-nitroaniline.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Incomplete Reaction? check_sm TLC shows significant unreacted starting material? start->check_sm Yes check_purity Product is impure (oily, discolored)? start->check_purity No check_sm->check_purity No increase_conditions Increase reaction time/temperature check_sm->increase_conditions Yes check_hydrolysis Consider product hydrolysis during workup check_purity->check_hydrolysis No purify_product Purify by column chromatography or recrystallization check_purity->purify_product Yes increase_conditions->start Re-evaluate optimize_workup Optimize workup: - Neutral pH - Minimize water contact check_hydrolysis->optimize_workup purify_product->start Re-evaluate yield optimize_workup->start Re-evaluate

Caption: Troubleshooting logic for low yield in the acetylation reaction.

References

Technical Support Center: N-(4-Bromo-2-nitrophenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(4-Bromo-2-nitrophenyl)acetamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The isolated product has a wide or incorrect melting point range.

A broad or depressed melting point typically indicates the presence of impurities. The expected melting point for pure this compound is in the range of 102-104 °C.

Possible Causes and Solutions:

  • Presence of Unreacted Starting Material: The primary starting material, 4-bromo-2-nitroaniline, has a melting point of 110-113 °C.[1] Its presence can affect the melting point of the final product.

    • Solution: Purify the product using recrystallization or column chromatography to remove the unreacted starting material.

  • Formation of Side Products: Other impurities, such as diacetylated aniline, may have formed during the reaction.

    • Solution: Recrystallization is often effective at removing small amounts of side products. For significant impurities, column chromatography provides better separation.

  • Residual Solvent: The presence of residual solvent from the extraction or purification steps can also depress the melting point.

    • Solution: Ensure the product is thoroughly dried under vacuum.

Issue 2: The product appears as a dark or discolored solid.

The expected appearance of this compound is a yellow to orange solid. A darker color may suggest the presence of colored impurities.

Possible Causes and Solutions:

  • Colored Impurities: The crude reaction mixture may contain colored byproducts.

    • Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Issue 3: Low yield after purification.

A significant loss of product during the purification process can be a concern.

Possible Causes and Solutions:

  • Recrystallization Solvent Choice: The chosen solvent may be too good at dissolving the product even at low temperatures.

    • Solution: Select a recrystallization solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. An ethanol/water mixture is a good starting point.

  • Premature Crystallization: The product may crystallize too quickly during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization. Add a slight excess of hot solvent to ensure the product remains dissolved.

  • Incomplete Crystallization: Not enough time may have been allowed for the crystals to form upon cooling.

    • Solution: After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

The most common impurities are:

  • Unreacted 4-bromo-2-nitroaniline: The starting material for the acetylation reaction.

  • Diacetylated product: Formed if the reaction conditions are too harsh or if an excess of the acetylating agent is used.

  • Hydrolysis product: The starting material, 4-bromo-2-nitroaniline, can be reformed if the acetamide is exposed to acidic or basic conditions during workup or purification.[2][3][4][5]

Q2: How can I monitor the purity of my product during purification?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the product from its impurities. The product should appear as a single spot with a distinct Rf value compared to the starting material and any byproducts.

Q3: What is the best solvent for recrystallizing this compound?

Data Presentation

CompoundMolecular FormulaMelting Point (°C)Appearance
This compoundC₈H₇BrN₂O₃102-104Yellow to orange solid
4-bromo-2-nitroaniline (Impurity)C₆H₅BrN₂O₂110-113Yellow crystalline solid

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents to find a suitable one. An ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase: Choose an appropriate solvent system (eluent), such as a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation, as monitored by TLC.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Run the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration (Isolate Crystals) Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Recrystallization workflow for purifying this compound.

TroubleshootingLogic cluster_start Problem Identification cluster_cause Potential Causes cluster_solution Solutions Start Impure Product (e.g., wrong melting point) Cause1 Unreacted Starting Material Start->Cause1 Cause2 Side Products Start->Cause2 Cause3 Residual Solvent Start->Cause3 Solution1 Recrystallization Cause1->Solution1 Solution2 Column Chromatography Cause1->Solution2 Cause2->Solution1 Cause2->Solution2 Solution3 Thorough Drying Cause3->Solution3

Caption: Troubleshooting logic for purifying impure this compound.

References

Technical Support Center: Synthesis of N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-(4-Bromo-2-nitrophenyl)acetamide, targeting researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion.Verify the reaction time and temperature. A common protocol suggests heating at 95°C for 7.5 hours.[1][2][3] Ensure adequate mixing throughout the reaction.
Sub-optimal temperature: The reaction temperature might be too low for efficient conversion.While one protocol uses 65°C, higher temperatures like 95°C have been shown to produce very high yields.[1][2][3][4] Consider optimizing the temperature within a range of 65-95°C.
Moisture in reagents: Acetic anhydride is sensitive to moisture and can hydrolyze to acetic acid, reducing its effectiveness.Use anhydrous acetic acid and fresh, unopened acetic anhydride. Ensure all glassware is thoroughly dried before use.
Incorrect stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.Carefully measure the molar equivalents of 4-bromo-2-nitroaniline and acetic anhydride. A slight excess of acetic anhydride is typically used.[1][2][3]
Product is an oil or fails to crystallize Presence of impurities: Residual acetic acid, acetic anhydride, or other byproducts can inhibit crystallization.During workup, ensure the reaction mixture is poured into a sufficient volume of ice water to precipitate the product and quench excess acetic anhydride.[1][2][3] Wash the crude product thoroughly with water and a saturated sodium bicarbonate solution to remove acidic impurities.[3]
Insufficient cooling: The product may be soluble at room temperature and require lower temperatures to crystallize.After pouring the reaction mixture into ice water, allow sufficient time for the ice to melt and the solution to cool completely.[1][2] If the product still does not precipitate, try scratching the inside of the flask with a glass rod or seeding with a small crystal of the pure product.
Product is discolored (darker than expected orange/yellow) Formation of side products: Overheating or prolonged reaction times can lead to the formation of colored impurities.Adhere to the recommended reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessary heating after the reaction is complete.
Incomplete removal of starting material: The starting material, 4-bromo-2-nitroaniline, may have a different color that affects the final product's appearance.Ensure the reaction goes to completion. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to remove unreacted starting material.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: A reaction temperature of 95°C has been reported to provide a very high yield (99.1%) when reacting 4-bromo-2-nitroaniline with acetic anhydride in acetic acid for 7.5 hours.[1][2][3] However, other protocols have utilized lower temperatures, such as 65°C, in a multi-step synthesis.[4] The optimal temperature can depend on the specific reaction conditions and desired reaction time.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TTC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material (4-bromo-2-nitroaniline). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progression.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Acetic anhydride and acetic acid are corrosive and should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be heated using a controlled heating mantle or oil bath. Dichloromethane is a volatile and potentially harmful solvent and should also be handled in a fume hood.[1][2][3]

Q4: What is the expected appearance and melting point of the final product?

A4: this compound is typically an orange or light yellow to yellow solid.[1][2][3] The reported melting point is in the range of 102-104°C.[2]

Q5: Can I use a different acetylating agent instead of acetic anhydride?

A5: While acetic anhydride is the most commonly reported acetylating agent for this synthesis, other reagents like acetyl chloride could potentially be used. However, reaction conditions, including temperature and the use of a base to neutralize the HCl byproduct, would need to be significantly modified.[6]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-bromo-2-nitroanilineAcetic anhydrideAcetic acid957.599.1[1][2][3]
4-bromoanilineAcetic anhydrideAcetic anhydride651Not specified for acetylation step[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis at 95°C [1][2][3]

  • Dissolution: Dissolve 4-bromo-2-nitroaniline (e.g., 30.3 g, 138 mmol) in acetic acid (240 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagent: Add acetic anhydride (e.g., 22.44 g, 220.2 mmol) to the solution.

  • Heating: Heat the reaction mixture to 95°C and maintain this temperature for 7.5 hours with continuous stirring.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into 600 mL of ice water.

  • Extraction: Once the ice has completely melted, extract the aqueous mixture with dichloromethane (3 x 90 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the this compound product.

Protocol 2: Synthesis via Acetylation and Nitration [4]

  • Acetylation: Mix 4-bromoaniline (51.6 g) with acetic anhydride (210 mL) with strong agitation.

  • Heating and Cooling: Raise the temperature to 65°C over 10 minutes and then slowly cool to room temperature over one hour.

  • Nitration: Use an ice bath to maintain the temperature between 15-20°C and add nitric acid (d=1.42, 30 mL) dropwise over one hour.

  • Isolation: Pour the resulting solution into ice water to precipitate the this compound, which is then collected by filtration.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start reagents 4-bromo-2-nitroaniline Acetic Anhydride Acetic Acid start->reagents dissolve Dissolve in Acetic Acid reagents->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride heat Heat to 95°C for 7.5h add_anhydride->heat cool Cool to RT heat->cool quench Pour into Ice Water cool->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Phase extract->dry concentrate Concentrate dry->concentrate end This compound concentrate->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes check_temp Verify Reaction Temperature (95°C) incomplete->check_temp check_extraction Review Extraction Procedure complete->check_extraction increase_temp Increase Temperature and/or Reaction Time check_temp->increase_temp Low check_reagents Check Reagent Quality (Anhydrous Conditions) check_temp->check_reagents Correct use_fresh Use Fresh/Anhydrous Reagents check_reagents->use_fresh Suspect product_lost Product Lost During Workup check_extraction->product_lost Issue Found optimize_extraction Optimize Extraction (Solvent Volume, pH) product_lost->optimize_extraction

References

Technical Support Center: Troubleshooting Poor Separation in HPLC of Nitroacetanilides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor separation of nitroacetanilide isomers (ortho-, meta-, and para-) during High-Performance Liquid Chromatography (HPLC) analysis. The following question-and-answer format directly addresses common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor separation of nitroacetanilide isomers?

Poor separation of nitroacetanilide isomers in reversed-phase HPLC is often due to an unoptimized mobile phase, column degradation, or improper sample preparation. Specific issues include co-elution of isomers, peak tailing, and peak fronting.

Q2: I am not getting baseline separation between my nitroacetanilide peaks. What should I do first?

The first step is to adjust the mobile phase composition. The polarity of the mobile phase is a critical factor in achieving resolution between isomers. For nitroacetanilides on a C18 column, a mobile phase of acetonitrile and water is a good starting point. Try systematically decreasing the percentage of acetonitrile to increase retention and improve separation.[1]

Q3: My peaks are tailing. What does this indicate and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors:

  • Secondary interactions: Unwanted interactions between the analytes and the silica support of the column. Adding a small amount of a competing agent, like a buffer or an acid (e.g., 0.1% formic or phosphoric acid), to the mobile phase can help mitigate this.

  • Column contamination or void: The column may be contaminated with strongly retained compounds or have a void at the inlet. Flushing the column with a strong solvent or replacing it may be necessary.

  • Sample overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

Q4: My peaks are fronting. What is the likely cause?

Peak fronting, where the beginning of the peak is sloped, is most commonly caused by sample overload. This occurs when the concentration of the analyte is too high for the column to handle, leading to a saturation of the stationary phase. The easiest solution is to dilute the sample and inject a smaller volume.

Q5: My retention times are shifting between injections. What could be the problem?

Shifting retention times can be caused by:

  • Inadequate column equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.

  • Changes in mobile phase composition: Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Pump issues: Fluctuations in pump pressure can lead to inconsistent flow rates. Check for leaks and ensure the pump is properly primed.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.

Troubleshooting Guides

Issue 1: Poor Resolution / Co-eluting Peaks

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Mobile Phase Strength For a C18 column, start with a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). To increase resolution, decrease the percentage of acetonitrile in 5% increments. This will increase the retention times of the isomers and provide more opportunity for separation.
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analytes. While nitroacetanilides are neutral, adjusting the pH with a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape and resolution by suppressing silanol interactions on the column.
Suboptimal Flow Rate A lower flow rate generally provides better resolution. If you are using a standard flow rate of 1.0 mL/min, try reducing it to 0.8 mL/min. Be aware that this will increase the analysis time.
Inadequate Column Temperature Increasing the column temperature can sometimes improve separation efficiency. Try increasing the temperature in 5°C increments (e.g., from 25°C to 30°C).
Unsuitable Stationary Phase If optimizing the mobile phase does not provide adequate separation, consider a different column chemistry. A phenyl-hexyl or a column with a different C18 bonding chemistry might offer different selectivity for the isomers.
Issue 2: Peak Tailing

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Add a buffer or an acidic modifier to the mobile phase. A common choice is 0.1% formic acid or 0.1% phosphoric acid. This will protonate the silanol groups on the silica surface and reduce their interaction with the analytes.
Column Contamination Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove any strongly retained contaminants.
Column Void A void at the head of the column can cause peak tailing. This can sometimes be rectified by reversing the column and flushing it at a low flow rate. However, a void often indicates that the column needs to be replaced.
Sample Overload Reduce the concentration of your sample or the injection volume.
Issue 3: Peak Fronting

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Overload This is the most common cause of peak fronting. Dilute your sample (e.g., by a factor of 10) and re-inject. Alternatively, reduce the injection volume.
Sample Solvent Stronger than Mobile Phase If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Experimental Protocols

Baseline HPLC Method for Nitroacetanilide Isomer Separation

This protocol provides a starting point for the separation of o-, m-, and p-nitroacetanilide. Optimization may be required based on your specific instrumentation and column.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the nitroacetanilide mixture in the mobile phase to a concentration of approximately 10 µg/mL for each isomer.

Data Presentation

Typical HPLC Parameters for Nitroacetanilide Analysis
ParameterRecommended Starting ConditionRange for Optimization
Stationary Phase C18Phenyl-Hexyl, Cyano
Mobile Phase Acetonitrile:Water (50:50 v/v)30:70 to 70:30 (ACN:Water)
pH Modifier 0.1% Formic Acid0.05-0.2% Formic or Phosphoric Acid
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Column Temperature 30 °C25 - 40 °C
Detection Wavelength 254 nm254 nm, 280 nm

Mandatory Visualization

Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions Poor_Separation Poor Separation of Nitroacetanilides Check_Method Review Method Parameters (Mobile Phase, Flow Rate, etc.) Poor_Separation->Check_Method Check_System Check System Suitability (Pressure, Baseline) Poor_Separation->Check_System Adjust_MP Adjust Mobile Phase Strength (↓ %ACN) Check_Method->Adjust_MP Check_Column Column Issues? (Tailing/Fronting) Check_System->Check_Column Abnormal Peak Shape Adjust_pH Adjust Mobile Phase pH (Add 0.1% Formic Acid) Adjust_MP->Adjust_pH Resolution Still Poor Good_Separation Good Separation Adjust_MP->Good_Separation Resolution Improved Adjust_Flow Decrease Flow Rate Adjust_pH->Adjust_Flow Resolution Still Poor Adjust_pH->Good_Separation Resolution Improved Adjust_Flow->Good_Separation Resolution Improved Dilute_Sample Dilute Sample Check_Column->Dilute_Sample Peak Fronting Flush_Column Flush or Replace Column Check_Column->Flush_Column Peak Tailing Dilute_Sample->Good_Separation Flush_Column->Good_Separation

Caption: Troubleshooting workflow for poor HPLC separation of nitroacetanilides.

References

Managing exothermic reactions in nitration of acetanilides.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing the exothermic nitration of acetanilides. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of acetanilide an exothermic reaction? A1: The nitration of acetanilide is an electrophilic aromatic substitution reaction. The reaction between the nitrating mixture (concentrated nitric and sulfuric acids) to form the nitronium ion (NO₂⁺), and the subsequent reaction of this electrophile with the activated benzene ring of acetanilide, releases a significant amount of energy, making the overall process highly exothermic.[1][2] Careful temperature control is mandatory to prevent runaway reactions.[1]

Q2: What is the optimal temperature range for this reaction and why is it critical? A2: The recommended temperature range is typically between 0°C and 10°C.[3][4][5] Maintaining this low temperature is critical for several reasons:

  • To control the reaction rate: Lower temperatures slow down the exothermic reaction, preventing a rapid, uncontrolled temperature increase (thermal runaway).[4]

  • To ensure product selectivity: Low temperatures favor the formation of the desired p-nitroacetanilide isomer over the o-nitroacetanilide byproduct.[6][7]

  • To prevent side reactions: Higher temperatures can lead to unwanted side reactions, such as dinitration or decomposition of the reactants and products.[4]

Q3: What are the primary byproducts, and how can they be minimized? A3: The main byproduct is o-nitroacetanilide.[3][4][8][9] Its formation can be minimized by maintaining a low reaction temperature. The bulky acetamido group sterically hinders substitution at the ortho position, and this effect is more pronounced at lower temperatures.[3][7] Dinitration can also occur if the temperature is too high or if the concentration of the nitrating agent is not kept to a minimum.[1][10] This is avoided by the slow, dropwise addition of the nitrating mixture to the acetanilide solution.[1][10]

Q4: My final product is deep yellow or orange. What does this indicate? A4: A deep yellow to orange color in the final product often indicates the presence of p-nitroaniline. This impurity forms from the hydrolysis of the amide group in p-nitroacetanilide, a reaction catalyzed by residual acid during workup.[1] Thorough washing of the crude product to remove all traces of acid is crucial.[1][3] Neutralization with a mild base like disodium hydrogen phosphate can also be employed before the final purification step.[1]

Q5: What are the essential safety precautions for this experiment? A5: The nitration of acetanilide involves hazardous materials and a highly exothermic process. Key safety precautions include:

  • Handling Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizers.[11][12] Always handle them in a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][13]

  • Emergency Preparedness: Ensure an emergency eyewash station, safety shower, and appropriate spill containment kits are readily accessible.[11][13]

  • Temperature Monitoring: Continuously monitor the reaction temperature and have a robust cooling bath (ice-salt or dry ice-acetone) ready to manage any unexpected temperature spikes.

  • Reagent Addition: Always add the nitrating mixture slowly and dropwise to the acetanilide solution with efficient stirring. Never add the reagents in the reverse order.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Addition of nitrating mixture was too fast.[4] 2. Inadequate cooling of the reaction vessel. 3. Initial temperature of reactants was too high.1. Immediately stop the addition of the nitrating mixture. 2. Enhance cooling by adding more ice or salt to the cooling bath. 3. If the temperature continues to rise, quench the reaction by carefully pouring it over a large volume of crushed ice.[3][5]
Low Yield of p-Nitroacetanilide 1. Incomplete reaction due to excessively low temperatures or insufficient reaction time.[1] 2. Formation of byproducts due to high temperatures. 3. Loss of product during filtration or recrystallization. 4. Insufficient nitrating agent.1. Ensure the reaction is allowed to stand at room temperature for the recommended time (e.g., 30-60 minutes) after the addition is complete to ensure the reaction goes to completion.[1][3][6] 2. Strictly maintain the temperature below 10°C during addition.[3][5] 3. Ensure the crude product is fully precipitated before filtration. Use minimal hot solvent for recrystallization to avoid dissolving the desired product.
Product Fails to Precipitate/Crystallize 1. The reaction mixture was not poured into a sufficient volume of ice/water. 2. The concentration of the product in the recrystallization solvent is too low.1. Pour the reaction mixture into a larger volume of crushed ice and water with vigorous stirring.[7][14] 2. If during recrystallization, evaporate some of the solvent to increase concentration and then cool the solution again. Scratching the inside of the flask with a glass rod can induce crystallization.
Melting Point of Product is Low and/or Broad 1. The product is impure, likely contaminated with the o-nitroacetanilide isomer.[4] 2. Residual starting material (acetanilide) is present. 3. The product is wet and contains residual solvent.1. Perform a careful recrystallization from ethanol. The o-isomer is more soluble and will remain in the filtrate.[3][8][9] 2. Ensure the reaction has gone to completion. 3. Thoroughly dry the final product under vacuum before measuring the melting point.

Data Presentation

Table 1: Typical Reagent Quantities and Reaction Parameters

Reagent/ParameterQuantity/ValuePurpose/Notes
Acetanilide2.5 gStarting material
Glacial Acetic Acid3.0 mLSolvent for acetanilide[3]
Conc. Sulfuric Acid (H₂SO₄)3.5 mL (total)Catalyst and dehydrating agent; 2.0 mL for acetanilide solution, 1.5 mL for nitrating mix[3]
Conc. Nitric Acid (HNO₃)1.5 mLSource of the nitro group[3]
Key Parameters
Temperature during H₂SO₄ additionCan rise significantly; cool to <10°C afterwards[1]The initial dissolution is exothermic.
Temperature during nitrating mix additionMust be kept below 10°C [3][4][5]Critical for safety and selectivity.
Addition Time~15-20 minutesSlow, dropwise addition is essential.[1]
Post-addition Reaction Time30-60 minutes at room temperatureAllows the reaction to proceed to completion.[3][6]
Quenching Medium~50-100 mL ice-cold waterTo precipitate the crude product and remove excess acid.[3][14]

Experimental Protocols

Standard Laboratory Protocol for the Nitration of Acetanilide

  • Dissolution of Acetanilide: In a 100 mL beaker, dissolve 2.5 g of powdered acetanilide in 3.0 mL of glacial acetic acid. Stir with a glass rod. Add 2.0 mL of concentrated sulfuric acid. The mixture will warm up.[3]

  • Initial Cooling: Cool the beaker in an ice-salt bath until the temperature of the solution is below 10°C.[3]

  • Preparation of Nitrating Mixture: In a separate test tube, carefully mix 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath until its temperature is below 5°C.[3]

  • Nitration Reaction: Using a Pasteur pipette, add the cold nitrating mixture drop by drop to the cooled acetanilide solution over 15-20 minutes. Ensure constant stirring and maintain the reaction temperature below 10°C throughout the addition.[3][4]

  • Reaction Completion: Once the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-60 minutes to allow the reaction to complete.[3][6]

  • Product Precipitation (Quenching): Pour the reaction mixture slowly into a separate beaker containing approximately 50 g of crushed ice and 50 mL of cold water. Stir the mixture until the ice melts and the crude product precipitates.[3][15]

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold water until the washings are neutral to litmus paper. This removes residual acids.[3]

  • Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Filter the hot solution if necessary to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[3]

  • Final Product Collection: Collect the purified, colorless crystals of p-nitroacetanilide by vacuum filtration. Wash the crystals with a small amount of cold ethanol and allow them to air dry completely. Weigh the final product and determine its melting point.

Visualizations

TroubleshootingWorkflow start Problem Encountered during Nitration problem1 Runaway Reaction (Temp > 20°C) start->problem1 problem2 Low Product Yield start->problem2 problem3 Product is Deep Yellow or Orange start->problem3 sol1_1 STOP adding nitrating mixture problem1->sol1_1 cause2_1 Temp too high? (> 10°C) problem2->cause2_1 cause3_1 Residual acid catalyzed hydrolysis to p-nitroaniline problem3->cause3_1 sol1_2 Enhance Cooling: Add salt/more ice to bath sol1_1->sol1_2 sol1_3 Monitor temperature continuously sol1_2->sol1_3 sol1_4 If temp still rising: Quench in large ice/water volume sol1_3->sol1_4 cause2_2 Reaction time too short? cause2_1->cause2_2 No sol2_1 Improve temp control in future runs cause2_1->sol2_1 Yes cause2_3 Loss during workup? cause2_2->cause2_3 No sol2_2 Allow 30-60 min at RT post-addition cause2_2->sol2_2 Yes sol2_3 Use min. hot solvent for recrystallization cause2_3->sol2_3 Yes sol3_1 Wash crude product thoroughly with cold water cause3_1->sol3_1 sol3_2 Consider neutralization step (e.g., Na2HPO4 wash) sol3_1->sol3_2

Caption: A troubleshooting flowchart for common issues in acetanilide nitration.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Acetanilide in Glacial Acetic Acid + conc. H2SO4 C 3. Cool Both Solutions in Ice Bath (<10°C) A->C B 2. Prepare Nitrating Mix (conc. HNO3 + conc. H2SO4) B->C D 4. Add Nitrating Mix Dropwise to Acetanilide (Maintain Temp < 10°C) C->D E 5. Allow to Stand at Room Temperature D->E F 6. Quench by Pouring into Ice Water E->F G 7. Filter & Wash Crude Product F->G H 8. Recrystallize from Hot Ethanol G->H I 9. Filter & Dry Pure Product H->I

Caption: Standard experimental workflow for the nitration of acetanilide.

References

N-(4-Bromo-2-nitrophenyl)acetamide stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N-(4-Bromo-2-nitrophenyl)acetamide, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is important to keep it away from incompatible materials and foodstuff containers.[1]

Q2: What is the shelf life and stability of this compound?

Q3: What are the known hazards associated with this compound?

A3: this compound is harmful if swallowed and may cause an allergic skin reaction.[1][3] It is also classified as a skin and eye irritant and may cause respiratory irritation.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE).

Q4: What should I do in case of a spill?

A4: In case of a spill, you should ensure adequate ventilation and evacuate personnel to a safe area.[1] Avoid dust formation.[1] Use personal protective equipment, including chemical-impermeable gloves, and remove all sources of ignition.[1] The spilled material should be collected and placed in suitable, closed containers for disposal.[1] Discharge into the environment must be avoided.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed). Consider using a fresh batch of the compound if degradation is suspected.
Contamination of the compound.Ensure that all labware is clean and dry before use. Avoid introducing any impurities during handling.
Compound appears discolored or clumped Absorption of moisture or exposure to light.Store the compound in a desiccator to prevent moisture absorption. Protect from light by using an amber-colored vial or storing it in a dark place.
Incompatibility with storage container.Use chemically resistant containers (e.g., glass) for storage.
Skin irritation or allergic reaction after handling Direct contact with the compound.Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound.[1] If skin contact occurs, wash the affected area thoroughly with soap and water.[1][4] If irritation persists, seek medical attention.[1]

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol provides a general framework for assessing the stability of this compound under various conditions.

  • Sample Preparation:

    • Accurately weigh several samples of this compound into individual, appropriate containers (e.g., amber glass vials).

    • One sample will serve as the initial time point (T=0) control.

  • Storage Conditions:

    • Store the samples under different conditions to be tested. Examples include:

      • Recommended storage: Cool, dry, dark place.

      • Elevated temperature: An incubator set to a specific temperature (e.g., 40°C).

      • High humidity: A desiccator with a saturated salt solution to maintain a specific humidity level.

      • Light exposure: A photostability chamber or exposure to ambient lab light.

  • Time Points:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve one sample from each storage condition for analysis.

  • Analysis:

    • Analyze the T=0 control and the stored samples using a suitable analytical method to assess purity and degradation. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

    • Compare the purity of the stored samples to the T=0 control. A significant decrease in purity indicates degradation.

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining against time for each storage condition to determine the degradation rate.

Visualizations

Storage_Workflow cluster_storage Recommended Storage cluster_handling Handling Precautions cluster_stability Factors Affecting Stability Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Maintains Stability Maintains Stability Store in a cool, dry, well-ventilated area->Maintains Stability Wear appropriate PPE Wear appropriate PPE User Safety User Safety Wear appropriate PPE->User Safety Avoid dust formation Avoid dust formation Ensure adequate ventilation Ensure adequate ventilation Temperature Temperature Potential Degradation Potential Degradation Temperature->Potential Degradation Light Light Light->Potential Degradation Moisture Moisture Moisture->Potential Degradation This compound This compound This compound->Store in a cool, dry, well-ventilated area Storage This compound->Wear appropriate PPE Handling

Caption: Key considerations for the storage and handling of this compound.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Improper Storage Improper Storage Inconsistent Results->Improper Storage Contamination Contamination Inconsistent Results->Contamination Check Storage Conditions Check Storage Conditions Improper Storage->Check Storage Conditions Review Handling Procedures Review Handling Procedures Contamination->Review Handling Procedures Use Fresh Batch Use Fresh Batch Check Storage Conditions->Use Fresh Batch If suspect

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of the FTIR Spectrum of N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the vibrational characteristics of pharmaceutical intermediates is crucial for quality control and structural elucidation. This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of N-(4-Bromo-2-nitrophenyl)acetamide, contrasting it with related compounds to highlight the influence of substituent groups on its spectral features.

This compound is a substituted aromatic amide whose infrared spectrum reveals key functional group vibrations. These vibrations are influenced by the electronic effects of the bromo and nitro substituents on the phenyl ring, as well as the amide linkage. By comparing its spectrum with that of simpler analogues, a clearer understanding of its molecular structure can be obtained.

Comparative Vibrational Frequency Data

The following table summarizes the key experimental FTIR vibrational frequencies for this compound and two comparative compounds: N-(4-nitrophenyl)acetamide and Acetanilide. This allows for a direct comparison of the impact of the bromo and nitro groups on the vibrational modes of the molecule.

Vibrational ModeThis compound (cm⁻¹)N-(4-nitrophenyl)acetamide (cm⁻¹)[1]Acetanilide (cm⁻¹)
N-H StretchData not available in a quantitative table3275.52~3300-3500
C-H Stretch (Aromatic)Data not available in a quantitative table-~3030-3080
C=O Stretch (Amide I)Data not available in a quantitative table1678.79~1650-1700
N-O Asymmetric StretchData not available in a quantitative table1559.12-
N-O Symmetric StretchData not available in a quantitative table1540.40-
C-N Stretch (Amide II)Data not available in a quantitative table-~1540
C-H Bending (Aromatic)Data not available in a quantitative table847.55, 748.16-
C-Br StretchData not available in a quantitative table--

Experimental Protocols

The acquisition of a high-quality FTIR spectrum is paramount for accurate analysis. The two primary methods for solid sample analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional method involves mixing a small amount of the solid sample with finely ground potassium bromide, which is transparent to infrared radiation.

Protocol:

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture to a pellet die.

  • Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern technique that allows for the direct analysis of solid and liquid samples with minimal preparation.

Protocol:

  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Pressure Application: Apply uniform pressure to the sample using a built-in press to ensure good contact with the crystal.

  • Spectrum Acquisition: The infrared beam is directed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to the detector to generate the spectrum.

  • Cleaning: After analysis, the crystal is cleaned with a suitable solvent.

Experimental Workflow for FTIR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing an FTIR spectrum of a solid organic compound like this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Solid Sample prep_choice Choose Method start->prep_choice kbr_grind Grind with KBr prep_choice->kbr_grind KBr atr_place Place on ATR Crystal prep_choice->atr_place ATR kbr_press Press into Pellet kbr_grind->kbr_press spectrometer FTIR Spectrometer kbr_press->spectrometer atr_place->spectrometer raw_spectrum Raw Spectrum spectrometer->raw_spectrum processing Data Processing (Baseline Correction, Smoothing) raw_spectrum->processing peak_picking Peak Picking & Integration processing->peak_picking interpretation Spectral Interpretation & Comparison peak_picking->interpretation

FTIR Experimental Workflow

Discussion of Spectral Features

The FTIR spectrum of an acetanilide is characterized by several key absorption bands. The position and intensity of these bands are sensitive to the electronic environment of the molecule.

  • N-H Stretching: In acetanilides, the N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

  • C=O Stretching (Amide I Band): This is usually a strong and prominent band in the region of 1650-1700 cm⁻¹. The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group, can shift this band to a higher wavenumber.

  • N-O Stretching: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1360 cm⁻¹. For N-(4-nitrophenyl)acetamide, these are observed at 1559.12 cm⁻¹ and 1540.40 cm⁻¹, respectively.[1]

  • C-N Stretching (Amide II Band): This band, which is a mixture of N-H bending and C-N stretching, is found around 1540 cm⁻¹ in secondary amides.

  • Aromatic C-H and C=C Vibrations: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear at lower wavenumbers and are indicative of the substitution pattern.

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600-500 cm⁻¹.

In this compound, the presence of both a bromo and a nitro group, both of which are electron-withdrawing, is expected to influence the positions of the amide I and II bands, as well as the aromatic C-H and C=C vibrations, when compared to unsubstituted acetanilide. A detailed analysis of its spectrum would provide valuable insights into the interplay of these electronic effects on the molecular vibrations. However, without a publicly available, detailed peak list, a more in-depth quantitative comparison remains challenging.

References

Mass Spectrometry Analysis of N-(4-Bromo-2-nitrophenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of N-(4-Bromo-2-nitrophenyl)acetamide. It includes detailed experimental data, protocols, and visualizations to support your analytical workflow.

Executive Summary

This compound is a substituted acetanilide with applications in chemical synthesis and potentially in drug discovery. Accurate characterization of this molecule is crucial for quality control and downstream applications. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers high sensitivity and detailed structural information, making it a primary technique for the analysis of this compound. This guide presents the electron ionization (EI) mass spectrometry data for this compound, a proposed fragmentation pathway, and a comparison with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Mass Spectrometry Data for this compound

The mass spectrum of this compound provides a unique fingerprint for its identification. The key mass-to-charge ratio (m/z) peaks and their relative intensities are summarized below.

PropertyValueSource
Molecular FormulaC8H7BrN2O3PubChem[1]
Molecular Weight259.06 g/mol PubChem[1]
Exact Mass257.96400 DaPubChem[1]
Key Mass Spectrum Peaks (m/z) Relative Intensity Proposed Fragment
259/257 (M+)ModerateMolecular Ion
217/215High[M - C2H2O]+
199/197Moderate[M - C2H2O - H2O]+
171/169Low[M - C2H2O - NO2]+
118Moderate[C6H3Br]+
92Moderate[C6H4O]+
43High (Base Peak)[CH3CO]+

Note: The presence of bromine (isotopes 79Br and 81Br in approximately 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) can be rationalized by the following pathway. The initial ionization event forms the molecular ion (M+). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

fragmentation_pathway M This compound m/z = 259/257 F1 [M - C2H2O]+ m/z = 217/215 M->F1 - C2H2O (ketene) F3 [CH3CO]+ m/z = 43 M->F3 α-cleavage F4 [C6H4BrNO2]+ m/z = 216/214 M->F4 - CH3CO• F2 [M - C2H2O - NO2]+ m/z = 171/169 F1->F2 - NO2 gcms_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample Dilution Serial Dilution Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum LibrarySearch Library Search & Interpretation Spectrum->LibrarySearch Quantification Quantification Spectrum->Quantification

References

A Comparative Analysis of the Reactivity of Ortho- and Para-Nitroacetanilides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-nitroacetanilide and para-nitroacetanilide. The analysis is supported by available experimental data and theoretical principles, offering insights into how the positional isomerism of the nitro group influences the chemical behavior of these compounds. This information is critical for professionals in chemical synthesis and drug development, where understanding isomeric reactivity is key to optimizing reaction pathways and predicting molecular interactions.

Introduction

Ortho- and para-nitroacetanilides are isomers that, while structurally similar, exhibit notable differences in their chemical reactivity. These differences are primarily governed by the interplay of electronic and steric effects originating from the relative positions of the acetamido (-NHCOCH₃) and nitro (-NO₂) groups on the benzene ring. The acetamido group is an activating, ortho-para directing group, while the nitro group is a deactivating, meta-directing group. Their combined influence, modulated by steric hindrance, dictates the reactivity of the molecule in various chemical transformations.

Electrophilic Aromatic Substitution

A primary example of the differing reactivity is observed in the nitration of acetanilide, which yields both ortho- and para-nitroacetanilide. The para isomer is the major product, a direct consequence of steric hindrance. The bulky acetamido group impedes the approach of the electrophile (the nitronium ion, NO₂⁺) to the ortho positions, making the para position more accessible.[1][2][3]

Table 1: Product Distribution in the Nitration of Acetanilide

IsomerTypical YieldKey Influencing Factor
p-NitroacetanilideMajor ProductLess steric hindrance
o-NitroacetanilideMinor ProductSignificant steric hindrance from the acetamido group

This differential reactivity is a foundational concept in synthetic organic chemistry, often exploited to selectively synthesize the para isomer.

Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (NAS), the reactivity order is often reversed. For these reactions to proceed, the aromatic ring must be electron-deficient, a condition facilitated by the strong electron-withdrawing nature of the nitro group. The rate of NAS is dependent on the stabilization of the negatively charged intermediate (Meisenheimer complex).

Logical Relationship for Nucleophilic Aromatic Substitution Reactivity

Nitration_Workflow start Acetanilide in Glacial Acetic Acid step1 Add conc. H₂SO₄ (cool in ice bath) start->step1 step2 Add cold Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) dropwise at <10°C step1->step2 step3 Stand at Room Temperature step2->step3 step4 Pour onto Crushed Ice step3->step4 precipitate Crude Product Precipitates (o- and p-isomers) step4->precipitate step5 Filter and Wash with Cold Water precipitate->step5 recrystallization Recrystallize from Ethanol step5->recrystallization separation Filter Hot Solution recrystallization->separation para_product p-Nitroacetanilide (Crystallizes on cooling) separation->para_product Less Soluble ortho_product o-Nitroacetanilide (Remains in filtrate) separation->ortho_product More Soluble

References

Purity Assessment of N-(4-Bromo-2-nitrophenyl)acetamide by Melting Point: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a compound's melting point is a fundamental analytical technique for assessing its purity. A pure crystalline solid will exhibit a sharp and defined melting point, whereas the presence of impurities will typically cause a depression and broadening of the melting point range. This guide provides a comparative framework for evaluating the purity of N-(4-Bromo-2-nitrophenyl)acetamide using melting point analysis, supported by experimental data and protocols.

Comparison of Melting Points

The purity of a synthesized batch of this compound can be initially assessed by comparing its experimentally determined melting point to the established literature value. A significant deviation from the literature value, particularly a lower and broader melting range, is indicative of impurities.

CompoundRole in SynthesisLiterature Melting Point (°C)Expected Impact on Melting Point of this compound if Present as an Impurity
This compound Product 102-104 [1]N/A
4-Bromo-2-nitroanilineStarting Material110-113[2]Depression and broadening of the melting range.
Acetic AnhydrideReagent-73[3][4][5]Significant depression and broadening of the melting range.
Acetic AcidSolvent / Byproduct16-17[6][7]Significant depression and broadening of the melting range.

Interpretation of Results:

  • Sharp Melting Point within Literature Range (e.g., 103-104°C): This suggests a high degree of purity.

  • Depressed and Broad Melting Point (e.g., 98-102°C): This indicates the presence of impurities. The extent of the depression and the breadth of the range can qualitatively suggest the level of impurity.

Experimental Protocol: Melting Point Determination

This protocol outlines the procedure for determining the melting point of this compound using a standard melting point apparatus.

Materials and Equipment:

  • Sample of this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

    • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point of 102°C.

    • Set a slow heating rate, typically 1-2°C per minute, to ensure accurate determination.

  • Melting Point Observation:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the clear point).

    • The recorded melting point will be the range between these two temperatures.

  • Repeat for Accuracy:

    • Conduct at least two more measurements with fresh samples in new capillary tubes to ensure the reproducibility of the results.

Logical Workflow for Purity Assessment

The following diagram illustrates the decision-making process for assessing the purity of this compound based on its melting point.

cluster_0 Purity Assessment Workflow A Synthesize N-(4-Bromo-2- nitrophenyl)acetamide B Determine Experimental Melting Point Range A->B C Compare with Literature Value (102-104°C) B->C D Sample is Likely Pure C->D  Melting range is sharp and within literature value E Sample is Likely Impure C->E  Melting range is broad and depressed F Recrystallize and Repeat Melting Point Measurement E->F F->B

Caption: Workflow for Purity Assessment by Melting Point.

Discussion

The synthesis of this compound is typically achieved through the acetylation of 4-bromo-2-nitroaniline with acetic anhydride, often in the presence of acetic acid.[8] Incomplete reaction can leave unreacted 4-bromo-2-nitroaniline in the final product. Similarly, inadequate purification can result in residual acetic anhydride or acetic acid.

The presence of these impurities disrupts the crystalline lattice of the this compound, requiring less energy to overcome the intermolecular forces, which results in a lower melting point. The mixture of substances also causes the melting to occur over a wider temperature range.

If the initial melting point determination suggests the presence of impurities, a purification step such as recrystallization is recommended. After purification, the melting point should be redetermined. A successful purification will result in a sharper and higher melting point that aligns with the literature value.

References

A Comparative Guide to the Structural Elucidation of N-(4-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

In the field of drug development and materials science, precise molecular structure determination is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative techniques for the characterization of N-(4-hydroxy-2-nitrophenyl)acetamide, a compound of interest due to its relationship with the widely used analgesic, paracetamol.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the optimal methodologies for small molecule characterization.

Structural Analysis of N-(4-hydroxy-2-nitrophenyl)acetamide

N-(4-hydroxy-2-nitrophenyl)acetamide, a nitro isomer of a paracetamol metabolite, has been synthesized and its single-crystal structure determined to better understand its chemical properties.[1] The compound is noted to be more planar than its 3-nitro isomer, a difference that influences its hydrogen-bonding pattern.[1][2] In the solid state, its NH group forms an intramolecular hydrogen bond with a nitro oxygen atom, while the OH group engages in an intermolecular hydrogen bond with an amide oxygen atom, resulting in the formation of chains within the crystal lattice.[1][2]

Comparison of Crystallographic Data

The crystallographic data for N-(4-hydroxy-2-nitrophenyl)acetamide and its methoxy analogue, N-(4-methoxy-2-nitrophenyl)acetamide, are presented below, offering a quantitative comparison of their solid-state structures.

ParameterN-(4-hydroxy-2-nitrophenyl)acetamideN-(4-methoxy-2-nitrophenyl)acetamide
Formula C₈H₈N₂O₄C₉H₁₀N₂O₄
Molecular Weight 196.16 g/mol [2]210.19 g/mol [3][4]
Crystal System Monoclinic[2]Monoclinic[3][4]
Space Group C2/c[2]P2₁/n[3][4]
Unit Cell Dimensions a = 9.6643 (3) Å, b = 18.5534 (5) Å, c = 9.3072 (2) Å, β = 95.5075 (14)°[2]a = 14.8713 (7) Å, b = 3.9563 (2) Å, c = 17.2057 (9) Å, β = 114.051 (3)°[4]
Cell Volume 1661.13 (8) ų[2]Not explicitly stated
Temperature 90 K[2]Not explicitly stated
Radiation Type Cu Kα[2]Cu Kα[3][4]
Planarity Nearly planar, with an r.m.s. deviation of 0.035 Å for non-hydrogen atoms.[2]Significantly non-planar.[3][4][5]
Torsion Angles Acetamido group twist: 5.1 (2)°[2]Methoxy group twist: 6.1 (5)°, Nitro group twist: 12.8 (5)°, Acetamido group twist: 25.4 (5)°[4][5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.

Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide:

The synthesis involves the reaction of 4-amino-3-nitrophenol with acetic anhydride.[1] The resulting yellow precipitate is then purified by recrystallization from an aqueous solution, and single crystals are grown from a methanol solution.[1]

X-ray Crystallography:

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules.[6] The process involves the following key steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6] For N-(4-hydroxy-2-nitrophenyl)acetamide, data was collected on a Bruker Kappa APEXII DUO CCD diffractometer.[2]

  • Data Processing: The diffraction intensities are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson techniques and then refined to fit the experimental data.[7] For the title compound, all hydrogen atoms were located in difference maps, with those on carbon atoms treated as riding in geometrically idealized positions. The coordinates of the N-H and O-H hydrogen atoms were refined.[1][5]

Alternative Characterization Techniques

While single-crystal X-ray diffraction is highly accurate, obtaining suitable single crystals can be a significant bottleneck.[8] Several alternative and complementary techniques are available for the structural characterization of small molecules.

TechniquePrincipleAdvantagesDisadvantages
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline powder sample.Does not require single crystals; useful for phase identification and polymorph screening.[9]Provides one-dimensional data, making structure solution challenging without complementary techniques.
3D Electron Diffraction (3DED) Diffraction of electrons by nanocrystals.Can be used on much smaller crystals than X-ray diffraction; high throughput.[9]An evolving technique; data resolution can be limited by radiation damage or poor crystallinity.[7][9]
Crystal Structure Prediction (CSP) Computational methods to predict stable crystal structures from the molecular structure.Can be used in the absence of experimental data to explore possible polymorphs.[9]Computationally intensive, especially for flexible molecules; predicted structures require experimental validation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules in solution.[8]Provides detailed information about connectivity and conformation in solution; non-destructive.[8]Does not directly provide solid-state packing information; structure determination of complex molecules can be time-consuming.

Visualizing the Workflow and Comparisons

To better illustrate the relationships between these techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of N-(4-hydroxy- 2-nitrophenyl)acetamide purification Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth alt_methods Alternative Methods (PXRD, 3DED, NMR) purification->alt_methods xrd Single-Crystal X-ray Diffraction crystal_growth->xrd data_analysis Structure Solution & Refinement xrd->data_analysis alt_methods->data_analysis final_structure Final 3D Structure data_analysis->final_structure

Experimental workflow for structural elucidation.

comparison_logic cluster_primary Primary Method cluster_alternatives Alternative/Complementary Methods scxrd Single-Crystal X-ray Diffraction pxrd Powder X-ray Diffraction scxrd->pxrd Provides bulk sample info threed_ed 3D Electron Diffraction scxrd->threed_ed For smaller crystals nmr NMR Spectroscopy scxrd->nmr Solid vs. Solution state pxrd->threed_ed Microcrystalline samples

Comparison of structural characterization methods.

References

A Comparative Analysis of Brominated and Chlorinated Nitroacetanilides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the strategic modification of lead compounds through halogenation is a well-established method to enhance therapeutic efficacy and modulate pharmacokinetic properties. Among the various halogenated scaffolds, nitroacetanilides have garnered interest due to their potential as intermediates in the synthesis of a wide range of biologically active molecules. This guide provides a comparative study of brominated versus chlorinated nitroacetanilides, offering insights into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The introduction of a bromine or chlorine atom to the nitroacetanilide scaffold can significantly influence its physicochemical properties, which in turn affects its biological behavior. While extensive direct comparative studies are limited, we can extrapolate from the known properties of individual compounds and general principles of halogen chemistry.

PropertyBrominated Nitroacetanilides (e.g., 4-bromo-2-nitroacetanilide)Chlorinated Nitroacetanilides (e.g., 4-chloro-2-nitroacetanilide)Key Differences & Implications
Molecular Weight HigherLowerThe larger atomic weight of bromine results in a higher molecular weight, which can impact diffusion rates and membrane permeability.
Melting Point Generally higherGenerally lowerThe greater polarizability and stronger intermolecular van der Waals forces of bromine compounds often lead to higher melting points.
Solubility Generally lower in polar solventsGenerally higher in polar solventsThe increased lipophilicity of brominated compounds typically reduces their solubility in aqueous media, which can affect bioavailability.
Lipophilicity (LogP) HigherLowerBromine is more lipophilic than chlorine, leading to a higher partition coefficient. This can enhance membrane permeability but may also increase metabolic susceptibility and potential for bioaccumulation.
Electronegativity Lower (2.96 on Pauling scale)Higher (3.16 on Pauling scale)The higher electronegativity of chlorine can lead to more polarized C-Cl bonds compared to C-Br bonds, potentially influencing receptor interactions.
Polarizability HigherLowerThe larger electron cloud of bromine makes it more polarizable, which can lead to stronger dispersion forces in intermolecular interactions.

Table 1. Comparative Physicochemical Properties of Brominated vs. Chlorinated Nitroacetanilides.

Synthesis of Halogenated Nitroacetanilides

The synthesis of brominated and chlorinated nitroacetanilides typically involves electrophilic aromatic substitution reactions. The general strategies for introducing bromine or chlorine atoms onto the nitroacetanilide core are outlined below.

Experimental Protocol: Synthesis of 4-Bromo-2-nitroacetanilide

This protocol is adapted from the synthesis of 4-bromo-2-nitroaniline, where 4-bromo-2-nitroacetanilide is a key intermediate.

Materials:

  • 4-bromoaniline

  • Acetic anhydride

  • Nitric acid (d=1.42)

  • Ice water

  • Concentrated Hydrochloric acid

  • Water

Procedure:

  • In a suitable reaction vessel, mix 4-bromoaniline (51.6 g) with acetic anhydride (210 ml) under vigorous stirring.

  • Increase the temperature to 65°C over 10 minutes, then allow it to cool to room temperature over one hour.

  • Maintain the temperature between 15-20°C using an ice bath and add nitric acid (30 ml, d=1.42) dropwise over one hour.

  • Pour the resulting solution into ice water to precipitate the yellow 4-bromo-2-nitroacetanilide.

  • Filter the precipitate and wash with cold water.

  • For hydrolysis to 4-bromo-2-nitroaniline (if desired), reflux the 4-bromo-2-nitroacetanilide in a mixture of concentrated hydrochloric acid (100 ml) and water (500 ml) for three hours.[1]

Experimental Protocol: Synthesis of p-Nitroacetanilide (A Chlorinated Analog Precursor)

While a direct protocol for a chlorinated nitroacetanilide was not found in the initial search, the synthesis of p-nitroacetanilide from acetanilide provides a comparable electrophilic nitration step. To synthesize a chlorinated nitroacetanilide, one would typically start with the corresponding chloro-aniline or chloro-acetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ethanol

Procedure:

  • Dissolve finely powdered acetanilide (3 g) in glacial acetic acid in a beaker with stirring. Gentle warming may be required.

  • Cool the solution and slowly add concentrated sulfuric acid with constant stirring.

  • Cool the mixture in an ice bath until a clear solution is obtained.

  • Add fuming nitric acid dropwise using a dropping funnel, maintaining the temperature below 20°C.

  • After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30 minutes.

  • Pour the mixture onto crushed ice (100 g) and stir to precipitate p-nitroacetanilide.

  • Filter the crystals and wash with cold water to remove excess acid.

  • Recrystallize the product from ethanol.

Synthesis_Workflow cluster_bromination Bromination Pathway cluster_chlorination Chlorination Pathway (Analogous) A 4-Bromoaniline B Acetylation (Acetic Anhydride) A->B C 4-Bromoacetanilide B->C D Nitration (Nitric Acid) C->D E 4-Bromo-2-nitroacetanilide D->E F Acetanilide G Nitration (Nitrating Mixture) F->G H p-Nitroacetanilide G->H MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Hypothetical_Signaling_Pathway cluster_cell Cell Compound Halogenated Nitroacetanilide ROS Increased ROS Compound->ROS Enzyme Target Enzyme (e.g., Kinase) Compound->Enzyme Keap1_Nrf2 Keap1-Nrf2 Pathway ROS->Keap1_Nrf2 Antioxidant_Response Antioxidant Response & Cell Survival Keap1_Nrf2->Antioxidant_Response Inhibition Inhibition Enzyme->Inhibition Downstream_Signaling Downstream Signaling Inhibition->Downstream_Signaling Block Apoptosis Apoptosis Downstream_Signaling->Apoptosis

References

A Comparative Guide to the Structural Validation of N-(4-Bromo-2-nitrophenyl)acetamide and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research and drug discovery. This guide provides a comparative analysis of the techniques used to validate the structure of N-(4-Bromo-2-nitrophenyl)acetamide and its chloro and iodo analogues, offering supporting experimental data and detailed protocols to ensure accurate and reproducible results.

The N-(4-halo-2-nitrophenyl)acetamide scaffold is a key intermediate in the synthesis of various biologically active molecules. The correct assignment of its structure is paramount for understanding its chemical reactivity and for the rational design of new therapeutic agents. This guide outlines the common analytical techniques employed for the structural confirmation of these compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

To facilitate the identification and comparison of this compound and its derivatives, the following tables summarize their key spectroscopic data.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data in CDCl₃ [1]

Compound¹H NMR (400 MHz, CDCl₃) δ [ppm]¹³C NMR (100 MHz, CDCl₃) δ [ppm]
This compound 10.23 (s, 1H, NH), 8.70 (d, J = 9.1 Hz, 1H, Ar-H), 8.32 (s, 1H, Ar-H), 7.71 (d, J = 9.1 Hz, 1H, Ar-H), 2.28 (s, 3H, CH₃)168.9, 138.7, 136.5, 133.9, 128.4, 123.5, 115.2, 25.6
N-(4-Chloro-2-nitrophenyl)acetamide 10.25 (s, 1H, NH), 8.77 (d, J = 9.1 Hz, 1H, Ar-H), 8.19 (s, 1H, Ar-H), 7.59 (d, J = 11.2 Hz, 1H, Ar-H), 2.29 (s, 3H, CH₃)169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 25.6
N-(4-Iodo-2-nitrophenyl)acetamide 10.22 (s, 1H, NH), 8.54 (d, J = 9.0 Hz, 1H, Ar-H), 8.47 (s, 1H, Ar-H), 7.87 (d, J = 10.7 Hz, 1H, Ar-H), 2.27 (s, 3H, CH₃)168.9, 144.4, 136.5, 134.6, 133.9, 123.6, 84.6, 25.6

Table 2: Key FT-IR Absorption Bands (KBr Pellet/ATR)

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Bands for N-(4-halo-2-nitrophenyl)acetamides
N-H Stretch (Amide)3500 - 3200Present
C=O Stretch (Amide I)1700 - 1630Present
N-H Bend (Amide II)1640 - 1550Present
Asymmetric NO₂ Stretch1560 - 1515Present
Symmetric NO₂ Stretch1355 - 1315Present
C-N Stretch1300 - 1200Present
C-Br Stretch680 - 515Present in the bromo-derivative
C-Cl Stretch830 - 560Present in the chloro-derivative
C-I Stretch610 - 485Present in the iodo-derivative

Table 3: Mass Spectrometry Data (Expected Molecular Ions)

CompoundMolecular FormulaExact Mass (Da)Expected Molecular Ion Peaks (m/z)
This compoundC₈H₇BrN₂O₃257.9640[M]⁺ at 258 and [M+2]⁺ at 260 (approx. 1:1 ratio)
N-(4-Chloro-2-nitrophenyl)acetamideC₈H₇ClN₂O₃214.0145[M]⁺ at 214 and [M+2]⁺ at 216 (approx. 3:1 ratio)
N-(4-Iodo-2-nitrophenyl)acetamideC₈H₇IN₂O₃305.9501[M]⁺ at 306

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. The following sections provide standardized procedures for the synthesis and structural characterization of this compound and its derivatives.

Synthesis of this compound[2][3]

A general and efficient method for the synthesis of this compound involves the acetylation of 4-bromo-2-nitroaniline.

  • Dissolution: Dissolve 4-bromo-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Acetylation: Add acetic anhydride (1.5 - 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture at 95 °C for approximately 7.5 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

This protocol can be adapted for the synthesis of the chloro and iodo analogues by starting with the corresponding 4-chloro-2-nitroaniline or 4-iodo-2-nitroaniline.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum using standard acquisition parameters. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for liquid injection or directly for solid probe analysis.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For halogenated compounds, observe the characteristic isotopic patterns.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and structural validation of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Start 4-Halo-2-nitroaniline Reagents Acetic Anhydride, Glacial Acetic Acid Start->Reagents 1. Reaction Heating at 95°C Reagents->Reaction 2. Workup Quenching with Ice-Water & Extraction Reaction->Workup 3. Purification Drying & Solvent Evaporation Workup->Purification 4. Product N-(4-Halo-2-nitrophenyl)acetamide Purification->Product 5.

Caption: Synthetic workflow for N-(4-halo-2-nitrophenyl)acetamides.

Validation_Workflow cluster_validation Structural Validation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Purified_Product Purified Product NMR NMR (¹H & ¹³C) Purified_Product->NMR FTIR FT-IR Purified_Product->FTIR MS Mass Spec. Purified_Product->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Characteristic Bands FTIR->FTIR_Data MS_Data Molecular Ion, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmed NMR_Data->Structure_Confirmation FTIR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the structural validation of synthesized compounds.

References

Comparative Analysis of the Biological Activity of N-(4-Bromo-2-nitrophenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the potential therapeutic applications of N-(4-Bromo-2-nitrophenyl)acetamide and its positional isomers.

Introduction

This compound and its isomers are synthetic organic compounds that have garnered interest in the scientific community for their potential biological activities. The presence of a bromo and a nitro group on the phenylacetamide scaffold suggests the possibility of diverse pharmacological effects, including anticancer and antimicrobial properties. This guide provides a comparative overview of the available biological data on these isomers, outlines key experimental protocols for their evaluation, and visualizes relevant workflows.

Chemical Structures of Key Isomers

The positioning of the bromo and nitro groups on the phenyl ring is crucial in determining the specific biological effects of each isomer. The two primary isomers of interest are:

  • This compound: In this isomer, the bromo group is at the para position (position 4) and the nitro group is at the ortho position (position 2) relative to the acetamide group.

  • N-(2-Bromo-4-nitrophenyl)acetamide: Here, the bromo group is at the ortho position (position 2) and the nitro group is at the para position (position 4).

Comparative Biological Activity

Due to a lack of direct comparative experimental data, this section presents a summary of the anticipated biological activities based on studies of structurally similar compounds. It is important to note that these are potential activities and require experimental verification for the specific isomers.

Biological ActivityThis compoundN-(2-Bromo-4-nitrophenyl)acetamideRemarks
Anticancer Activity Data not available.Implied potential due to its use in synthesizing anticancer drug analogs.[1]Studies on other nitrophenyl and bromophenyl acetamide derivatives have shown anticancer properties.[2][3][4]
Antimicrobial Activity Data not available.Data not available.Structurally related N-phenylacetamide derivatives have demonstrated moderate to high antibacterial activities.[5]

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed protocols for key biological assays are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay:

MTT_Assay_Workflow start Seed cells in a 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with isomers at various concentrations incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate IC50 values measure->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare stock solutions of the this compound isomers in a suitable solvent (e.g., DMSO). Dilute the stock solutions to various concentrations in the cell culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Antimicrobial Activity Assessment: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Workflow for Kirby-Bauer Test:

Kirby_Bauer_Workflow start Prepare bacterial inoculum inoculate Inoculate Mueller-Hinton agar plate start->inoculate place_disks Place filter paper disks with isomers on the agar inoculate->place_disks incubation Incubate at 37°C for 18-24h place_disks->incubation measure Measure the diameter of the zone of inhibition incubation->measure end Determine susceptibility measure->end

Caption: Workflow of the Kirby-Bauer disk diffusion test.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Prepare sterile filter paper disks impregnated with known concentrations of the this compound isomers. Aseptically place the disks on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Potential Signaling Pathways

While specific signaling pathways affected by this compound isomers have not been elucidated, related nitroaromatic and bromoaromatic compounds have been shown to induce cellular responses through various mechanisms. A hypothetical signaling pathway that could be investigated is the induction of apoptosis (programmed cell death) in cancer cells.

Hypothetical Apoptosis Induction Pathway:

Apoptosis_Pathway Compound N-(bromo-nitrophenyl)acetamide isomer ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical pathway for apoptosis induction by the test compounds.

Conclusion and Future Directions

The available information suggests that this compound and its isomers are promising candidates for further investigation as potential anticancer and antimicrobial agents. The structural similarity to other biologically active acetamide derivatives warrants a thorough evaluation of their therapeutic potential.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the biological activities of the different isomers to establish a clear structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Toxicity: Evaluating the most potent isomers in animal models to determine their efficacy and safety profiles.

This guide provides a foundational framework for researchers to build upon, with the ultimate goal of translating these promising compounds into novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of N-(4-Bromo-2-nitrophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. N-(4-Bromo-2-nitrophenyl)acetamide, a compound often used in organic synthesis, requires careful consideration for its disposal due to its potential hazards. This guide provides essential information and procedural steps to ensure its safe and compliant disposal.

Safety and Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed. [1][2][3]

  • H317: May cause an allergic skin reaction. [1][2]

The precautionary statements associated with this compound underscore the need for careful handling to avoid exposure and ensure proper disposal. The key disposal-related precautionary statement is P501 , which mandates the disposal of contents and containers at an approved waste treatment and disposal facility in accordance with all applicable laws and regulations.[1][2][3][4][5]

Quantitative Data for Disposal Considerations

PropertyValueImplication for Disposal
Molecular Formula C8H7BrN2O3The presence of bromine and a nitro group classifies this as a halogenated nitroaromatic compound, requiring segregation as halogenated organic waste.
Molecular Weight 259.06 g/mol Relevant for calculating quantities for waste manifests.
Appearance Light yellow to yellow solidAs a solid, it should be collected in a designated solid waste container.
Melting Point 102-104°CStable at room temperature.
Boiling Point 416.8±35.0 °C (Predicted)Low volatility at standard laboratory conditions, reducing inhalation risk during handling of waste.
Density 1.720±0.06 g/cm3 (Predicted)Heavier than water.

Disposal Protocol

A standardized experimental protocol for the specific neutralization or degradation of this compound for disposal is not publicly documented. Therefore, the primary and recommended method of disposal is through a licensed hazardous waste management company. The following steps outline the proper procedure for accumulating and preparing this chemical for disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][4]

  • Waste Segregation: this compound is a halogenated organic compound. It is imperative to segregate this waste from non-halogenated organic waste and aqueous waste streams.[6][7] This is crucial because halogenated waste requires specific incineration processes.

  • Waste Container:

    • Use a designated, properly labeled, and leak-proof container for solid halogenated organic waste.

    • The container must be compatible with the chemical.

    • Ensure the container is kept closed except when adding waste.[8][9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation.

    • Maintain a log of the contents and their approximate quantities.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Do not store excessive amounts of waste. Adhere to institutional and local regulations regarding accumulation limits.

  • Disposal Request:

    • Once the container is full (typically no more than 3/4 full) or the accumulation time limit is reached, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[6]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Determine Waste Category: Halogenated Organic Solid B->C D Select Appropriate Waste Container C->D F Transfer Waste to Container D->F E Wear Required PPE E->F G Securely Label Container F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS/Hazardous Waste Pickup H->I J Document Waste Transfer I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Comprehensive Safety and Handling Guide for N-(4-Bromo-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-(4-Bromo-2-nitrophenyl)acetamide. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as hazardous. It is harmful if swallowed and may cause an allergic skin reaction.[1][2] All personnel should be thoroughly familiar with the hazards before handling this chemical.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C8H7BrN2O3
Molecular Weight 259.06 g/mol [1]
CAS Number 881-50-5[1]
Melting Point 102-104 °C[3]
Boiling Point 416.8 °C at 760 mmHg[3][4]
Appearance Off-white to slight yellow solid[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Compatible chemical-resistant gloves.[6] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[6]
Skin and Body Protection A lab coat, protective clothing, and protective boots if the situation requires it.[6]
Respiratory Protection A government-approved respirator should be used.[6] Work should be conducted in a well-ventilated area or with a local exhaust system.[6]

Standard Handling Protocol

Adherence to a strict handling protocol is crucial for the safe use of this compound. The following workflow outlines the key steps from preparation to disposal.

G Standard Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_area Prepare a well-ventilated work area prep_ppe->prep_area handling_weigh Weigh the required amount of the compound prep_area->handling_weigh Proceed when ready handling_use Use in the experimental procedure handling_weigh->handling_use cleanup_decontaminate Decontaminate work surfaces handling_use->cleanup_decontaminate After experiment cleanup_remove_ppe Remove PPE correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash disposal_waste Dispose of waste in a designated, labeled container cleanup_wash->disposal_waste After cleanup disposal_follow Follow institutional and local regulations for chemical waste disposal disposal_waste->disposal_follow

Caption: Standard operating procedure for handling this compound.

First Aid Measures

In the event of exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation or a rash occurs.[2]
Eye Contact Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.

Chemical Spill Management

In the event of a chemical spill, it is critical to follow a clear and immediate action plan to ensure the safety of all laboratory personnel and to contain the spill effectively.

G Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_follow_up Follow-Up alert Alert personnel in the immediate area evacuate Evacuate the area if necessary alert->evacuate ppe Wear appropriate PPE evacuate->ppe Once safe to proceed contain Contain the spill with absorbent material ppe->contain cleanup Wipe dry, place in a sealed bag for disposal contain->cleanup ventilate Ventilate the area cleanup->ventilate wash_site Wash the spill site after material pickup is complete ventilate->wash_site dispose Dispose of waste according to regulations wash_site->dispose After cleanup report Report the incident to the appropriate personnel dispose->report

Caption: Logical workflow for responding to a chemical spill.

Storage and Disposal

Storage: Store in a dry, well-ventilated place with the container tightly closed.[6][7] Keep away from incompatible materials such as acids, acid chlorides, and reducing agents.[7]

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.